molecular formula C15H20N2O B1382651 2-Benzyloctahydro-4H-isoindol-4-one oxime CAS No. 1424943-63-4

2-Benzyloctahydro-4H-isoindol-4-one oxime

Cat. No.: B1382651
CAS No.: 1424943-63-4
M. Wt: 244.33 g/mol
InChI Key: YGUBLIFXKQYDAG-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloctahydro-4H-isoindol-4-one oxime (CAS 1424943-63-4) is a synthetic organic compound with the molecular formula C 15 H 20 N 2 O and a molecular weight of 244.34 g/mol . This molecule features a saturated bicyclic octahydro-4H-isoindol-4-one core, a scaffold known for its three-dimensional rigidity, which is a highly desirable feature in medicinal chemistry for reducing the entropic penalty upon binding to biological targets . The core structure is further functionalized with a benzyl group on the nitrogen atom and an oxime moiety (-C=N-OH) at the 4-position. The incorporation of the oxime functional group is of significant research interest. Oximes are a class of nitrogen-containing compounds known to impart valuable physicochemical properties to molecular scaffolds and are investigated for a range of biological activities . In particular, oxime derivatives have been extensively studied for their potential to enhance water solubility and modulate biological activity in various structural frameworks, including indole-based systems with demonstrated anticancer properties . Furthermore, oximes and their derivatives are recognized for their roles as key intermediates in organic synthesis and have shown promise as inhibitors of enzymes like urease, as seen in studies on structurally related N-substituted oxime derivatives . The specific research applications of this compound remain to be fully explored, making it a promising candidate for investigation in areas such as drug discovery, chemical biology, and as a building block for the synthesis of more complex nitrogen-containing heterocycles. Researchers can leverage its unique structure to develop novel therapeutic agents or probe new biological mechanisms. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(NE)-N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUBLIFXKQYDAG-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(=NO)C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CN(CC2/C(=N/O)/C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the . It includes a proposed synthetic pathway, detailed experimental protocols, and a summary of expected quantitative data. Additionally, a potential signaling pathway relevant to the biological activity of related isoindolone scaffolds is illustrated.

Synthetic Pathway Overview

The can be achieved via a two-step process. The first step involves the construction of the core heterocyclic ketone, 2-Benzyloctahydro-4H-isoindol-4-one. A plausible and efficient method for this is the Diels-Alder cycloaddition, a powerful reaction for forming six-membered rings.[1] This is followed by a regioselective reduction. The second step is the conversion of the resulting ketone to its corresponding oxime through condensation with hydroxylamine.

Synthesis_Workflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Oximation reactant reactant intermediate intermediate product product step step Diene 1,3-Butadiene Reaction1 Diels-Alder Cycloaddition Diene->Reaction1 Dienophile N-Benzylmaleimide Dienophile->Reaction1 Reducer Sodium Borohydride (NaBH4) Reaction2 Regioselective Reduction Reducer->Reaction2 Hydroxylamine Hydroxylamine HCl Reaction3 Oximation Hydroxylamine->Reaction3 Base Potassium Carbonate (K2CO3) Base->Reaction3 Adduct N-Benzyl-cis-1,2,3,6-tetrahydrophthalimide Adduct->Reaction2 Ketone 2-Benzyloctahydro-4H-isoindol-4-one Ketone->Reaction3 Oxime This compound Reaction1->Adduct Reaction2->Ketone Reaction3->Oxime

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Benzyloctahydro-4H-isoindol-4-one

This procedure involves a [4+2] cycloaddition followed by a regioselective reduction of one imide carbonyl group.

Methodology:

  • Diels-Alder Reaction:

    • To a solution of N-benzylmaleimide (1.0 eq) in toluene, an excess of 1,3-butadiene (condensed at -78°C) is added in a sealed pressure vessel.

    • The vessel is sealed and heated to 110°C for 24 hours.

    • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct, N-benzyl-cis-1,2,3,6-tetrahydrophthalimide. The product can be purified by recrystallization from ethanol.

  • Regioselective Reduction:

    • The N-benzyl-cis-1,2,3,6-tetrahydrophthalimide (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

    • The solution is cooled to 0°C in an ice bath.

    • Sodium borohydride (NaBH₄) (2.0-3.0 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5°C. The reduction of the imide to a hydroxylactam is a known procedure.[2]

    • The reaction mixture is stirred at 0°C for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of acetone, followed by water.

    • The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

    • The crude product, containing the intermediate alcohol, is then subjected to hydrogenation (e.g., H₂, Pd/C in ethanol) to reduce the cyclohexene double bond, yielding the saturated octahydroisoindolone core.

    • Final purification is achieved by column chromatography on silica gel to afford pure 2-Benzyloctahydro-4H-isoindol-4-one.

Step 2: Synthesis of this compound

This protocol uses a standard method for the conversion of a ketone to an oxime.[3]

Methodology:

  • Reaction Setup:

    • A mixture of 2-Benzyloctahydro-4H-isoindol-4-one (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and potassium carbonate (K₂CO₃) (1.1 eq) is prepared in methanol (40 mL per 8 mmol of ketone).[3]

  • Reaction Execution:

    • The mixture is stirred at room temperature or gently refluxed until the starting ketone is consumed, as monitored by TLC (typically 2-4 hours).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • Water is added to the residue, and the mixture is extracted with ethyl acetate (3 x 30 mL).

    • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the resulting crude oxime is purified by recrystallization or column chromatography on silica gel to yield the final product. The product may exist as a mixture of (E) and (Z) isomers.

Quantitative Data

The following tables summarize representative data expected from the synthesis. Yields are based on typical outcomes for analogous reactions reported in the literature.

Table 1: Summary of Reaction Yields

Step Product Starting Material Typical Yield (%)
1a N-Benzyl-cis-1,2,3,6-tetrahydrophthalimide N-Benzylmaleimide 85 - 95%
1b 2-Benzyloctahydro-4H-isoindol-4-one N-Benzyl-cis-1,2,3,6-tetrahydrophthalimide 60 - 75%

| 2 | this compound | 2-Benzyloctahydro-4H-isoindol-4-one | 80 - 95% |

Table 2: Physicochemical and Spectroscopic Characterization Data

Property 2-Benzyloctahydro-4H-isoindol-4-one This compound
Molecular Formula C₁₅H₁₉NO C₁₅H₂₀N₂O
Molecular Weight 229.32 g/mol 244.33 g/mol
Appearance White to off-white solid White crystalline solid
Melting Point To be determined To be determined
¹H NMR Expected signals for benzyl and octahydroisoindolone protons Additional signal for oxime OH proton; shifts in protons α to C=NOH
¹³C NMR Carbonyl signal (~210 ppm); signals for aliphatic and aromatic carbons C=O signal replaced by C=NOH signal (~160 ppm)
IR (cm⁻¹) Strong C=O stretch (~1740 cm⁻¹) C=N stretch (~1650 cm⁻¹), broad O-H stretch (~3200-3400 cm⁻¹)

| Mass Spec (m/z) | [M+H]⁺ = 230.15 | [M+H]⁺ = 245.16 |

Potential Biological Relevance: COX-2 Inhibition Pathway

Derivatives of 2-benzyl-4H-isoquinoline-1,3-dione have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. The diagram below illustrates this signaling pathway and the inhibitory role of such compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol stimulus stimulus enzyme enzyme inhibitor inhibitor product product effect effect PL Membrane Phospholipids AA Arachidonic Acid PL:e->AA:w releases COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs isomerization Inflammation Inflammation, Pain, Fever PGs->Inflammation PLA2 Phospholipase A2 PLA2->PL COX2->PGH2 converts to Inhibitor Isoindolone Derivative (e.g., Oxime) Inhibitor->COX2 inhibits Stimuli Inflammatory Stimuli Stimuli->PLA2 activates

Figure 2: Inhibition of the COX-2 pathway by isoindolone-class compounds.

References

In-depth Technical Guide: 2-Benzyloctahydro-4H-isoindol-4-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-Benzyloctahydro-4H-isoindol-4-one oxime. To date, no detailed pharmacological studies, quantitative data on biological activity, or specific experimental protocols concerning this particular molecule have been published in peer-reviewed journals or other publicly accessible scientific resources.

While research into the broader class of oxime-containing compounds has revealed a wide range of biological activities, it is crucial to note that these findings cannot be directly extrapolated to predict the specific actions of this compound. The biological and pharmacological effects of a molecule are highly dependent on its unique three-dimensional structure and the specific arrangement of its functional groups.

This guide will, therefore, provide a comprehensive overview of the known biological activities of various oxime derivatives to offer a foundational context for potential future research into this compound.

General Biological Activities of Oxime Derivatives

Oximes are a class of organic compounds with the general formula R¹R²C=NOH. The presence of the oxime functional group imparts a diverse range of pharmacological properties, and various derivatives have been investigated for a multitude of therapeutic applications.

Acetylcholinesterase (AChE) Reactivation

A significant area of research for oxime-containing compounds is their use as reactivators of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2] Organophosphate nerve agents and pesticides can inhibit AChE by phosphorylation, leading to a toxic accumulation of the neurotransmitter acetylcholine.[1][2] Certain oximes, such as pralidoxime, can act as antidotes by nucleophilically attacking the phosphorus atom of the organophosphate, thereby regenerating the active enzyme.[1] The effectiveness of these oximes is dependent on the specific structure of the organophosphate and the oxime itself.[3]

Antimicrobial Activity

Several studies have reported the antimicrobial properties of various oxime derivatives. One study detailed the synthesis of oxime derivatives of O-benzylhydroxylamine as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[4] One of the synthesized compounds, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime, demonstrated significant antibacterial activity against a range of bacteria with minimum inhibitory concentrations (MICs) between 3.13-6.25 μg/mL and an IC50 value of 1.7 mM against E. coli FabH.[4]

Anti-inflammatory and Antioxidant Activities

Research has also explored the anti-inflammatory and antioxidant potential of oxime derivatives. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one containing a 1,2,3-triazole moiety have been shown to exhibit anti-inflammatory effects in microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS).[5] Other studies have investigated the antioxidant properties of novel oxime compounds, demonstrating their ability to scavenge free radicals and inhibit lipid peroxidation.[6]

Other Biological Activities

The diverse biological landscape of oxime derivatives extends to other areas, including:

  • Anticancer Activity: Some oxime-containing compounds have been investigated for their potential as anticancer agents.[6]

  • Antiviral Activity: The potential for antiviral applications of certain oximes has also been explored.[6]

  • Potassium Channel Activation: Derivatives of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide have been found to activate ATP-sensitive potassium channels.[7]

Synthesis of Oximes

The synthesis of oximes is typically achieved through the condensation reaction of an aldehyde or a ketone with hydroxylamine or its salts.[8][9] The reaction conditions, such as the choice of solvent, catalyst, and temperature, can be optimized to improve yields and stereoselectivity.[8] For example, the use of potassium carbonate in methanol has been reported as an efficient method for the oximation of aldehydes and ketones.[8]

Future Research Directions for this compound

Given the absence of specific data for this compound, the following experimental avenues would be essential to elucidate its mechanism of action and potential therapeutic value:

Experimental Workflow for Characterization

To begin to understand the biological activity of this compound, a systematic screening process is necessary.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Synthesis and Purification of This compound In Vitro Assays Broad Panel of In Vitro Biological Assays Compound Synthesis->In Vitro Assays Hit Identification Identification of Initial Biological Activity In Vitro Assays->Hit Identification Target Identification Target Identification and Validation Assays Hit Identification->Target Identification Dose-Response Dose-Response and Kinetic Studies Target Identification->Dose-Response Signaling Pathway Signaling Pathway Analysis Dose-Response->Signaling Pathway Animal Model Selection of Relevant Animal Models Signaling Pathway->Animal Model Efficacy Studies Efficacy and Toxicity Studies Animal Model->Efficacy Studies Pharmacokinetics Pharmacokinetic and Pharmacodynamic Analysis Efficacy Studies->Pharmacokinetics

Figure 1. A proposed experimental workflow for the initial characterization and mechanism of action studies of this compound.

1. Broad Biological Screening: The compound should be tested against a wide range of biological targets, including but not limited to:

  • A panel of enzymes, such as kinases, proteases, and acetylcholinesterase.
  • A variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels.
  • Antimicrobial and antiviral assays.
  • Cell-based assays to assess cytotoxicity, proliferation, and other phenotypic changes.

2. Target Identification and Validation: If a significant biological activity is identified, further studies will be required to pinpoint the specific molecular target(s). This may involve techniques such as:

  • Affinity chromatography.
  • Expression cloning.
  • Computational docking studies.

3. In-depth Mechanistic Studies: Once a target is validated, detailed in vitro and in vivo studies will be necessary to fully elucidate the mechanism of action. This would include:

  • Enzyme kinetics or receptor binding assays to determine potency and efficacy (e.g., IC50, Ki, EC50).
  • Signaling pathway analysis to understand the downstream effects of target modulation.
  • Studies in relevant animal models of disease to assess in vivo efficacy and safety.

While the current body of scientific literature does not provide specific information on the mechanism of action of this compound, the diverse biological activities of other oxime-containing compounds suggest that it could possess interesting pharmacological properties. A systematic and rigorous scientific investigation, following the proposed experimental workflow, is required to uncover its potential therapeutic applications. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the pharmacology of this novel compound.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Isoindolinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone core, a bicyclic aromatic lactam, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This versatile structure serves as a cornerstone for the development of novel therapeutics targeting a diverse range of diseases, from cancer and inflammation to neurological and cardiovascular disorders. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel isoindolinone compounds, offering valuable insights for researchers and drug development professionals.

Introduction to the Isoindolinone Scaffold

The isoindolinone framework is a key structural motif found in numerous natural products and has been extensively utilized in the design of synthetic molecules with significant therapeutic potential.[1] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The inherent drug-like properties of the isoindolinone core, including metabolic stability and favorable pharmacokinetic profiles, have further solidified its importance in modern drug discovery.[2]

Synthetic Strategies for Isoindolinone Analogs

A plethora of synthetic methodologies have been developed to access the isoindolinone scaffold and its derivatives, ranging from classical condensation reactions to modern transition metal-catalyzed cross-couplings. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical and Multicomponent Reactions

Traditional approaches often involve the cyclization of 2-carboxybenzaldehyde or its derivatives with primary amines.[3] More recently, multicomponent reactions, such as the Ugi reaction, have gained prominence for the efficient, one-pot synthesis of diverse isoindolinone libraries.[4] These reactions offer a high degree of atom economy and allow for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Transition Metal-Catalyzed Syntheses

Modern synthetic organic chemistry has provided powerful tools for the construction of the isoindolinone ring system. Palladium-catalyzed C-H activation and carbonylation reactions have enabled the direct and efficient synthesis of isoindolinones from readily available starting materials like benzylamines.[3] Other transition metals, including rhodium, iridium, and copper, have also been employed in novel cyclization strategies to afford functionalized isoindolinone derivatives.[3][5]

Biological Activities and Therapeutic Targets

The broad spectrum of biological activities exhibited by isoindolinone-containing compounds underscores their therapeutic potential. These molecules have been shown to modulate the activity of various enzymes and signaling pathways implicated in a range of diseases.

Anticancer Activity

A significant focus of isoindolinone research has been in the field of oncology. These compounds have demonstrated potent activity against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in DNA repair and cell cycle regulation.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Isoindolinone-based PARP inhibitors have shown significant promise, particularly in the context of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][9][10] By inhibiting PARP-mediated DNA single-strand break repair, these compounds lead to the accumulation of double-strand breaks that are lethal to cancer cells with compromised DNA repair machinery.

  • Histone Deacetylase (HDAC) Inhibition: Several isoindolinone derivatives have been identified as potent inhibitors of histone deacetylases.[11][12] HDAC inhibitors induce changes in chromatin structure, leading to the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis. This epigenetic modulation can effectively suppress tumor growth.

Anti-inflammatory Activity

The immunomodulatory properties of certain isoindolinone compounds have been recognized for decades, with thalidomide being a prominent example.[13] More recent research has focused on developing novel isoindolinone derivatives that selectively inhibit the production of pro-inflammatory cytokines.

  • Tumor Necrosis Factor-alpha (TNF-α) Inhibition: Isoindolinone analogs have been shown to effectively inhibit the production of TNF-α, a key mediator of inflammation.[6][14] By downregulating TNF-α, these compounds can ameliorate the inflammatory response in various autoimmune and inflammatory diseases.

Other Therapeutic Applications

The therapeutic potential of isoindolinones extends beyond cancer and inflammation.

  • Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.[9][15][16] These inhibitors have potential applications in the treatment of glaucoma, epilepsy, and certain types of cancer.

  • Potassium Channel Modulation: Certain isoindolinone compounds have been identified as blockers of the Kv1.5 potassium channel, which plays a crucial role in the repolarization of the cardiac action potential.[4][17] These compounds are being investigated as potential antiarrhythmic agents for the treatment of atrial fibrillation.

Quantitative Data Summary

The following tables summarize the in vitro activities of selected novel isoindolinone compounds against their respective targets.

Table 1: Anticancer Activity of Isoindolinone Derivatives

CompoundTargetCell LineIC50 (µM)Reference
11 AntitumorHepG25.89[6]
11h AnticancerA5491.0[8]
11h AnticancerMCF-71.5[8]
3b AntitumorHeLa12.3[18]
3b AntitumorHepG224.7[18]
NMS-P515 PARP-1Cellular Assay0.027[9]
5a HDAC1-0.0656[11]
5b HDAC1-0.0651[11]
13a HDAC1-0.0579[11]

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

CompoundTargetKi (nM)IC50 (nM)Reference
2c hCA I16.09 ± 4.14-[16]
2f hCA I11.48 ± 4.18-[16]
2c hCA II14.87 ± 3.25-[16]
2f hCA II9.32 ± 2.35-[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Novel Isoindolinone Derivatives (from 2-benzoylbenzoic acid)[9]
  • To a solution of 2-benzoylbenzoic acid (1.0 eq) in 10 mL of dichloromethane, add a catalytic amount of trifluoroacetic acid.

  • Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.

  • Add 1 mL of the corresponding alcohol (ROH) and continue stirring at room temperature for 1 hour.

  • Remove the volatile components under reduced pressure to obtain the crude product.

  • Purify the product by appropriate chromatographic techniques.

MTT Assay for Antiproliferative Activity[6]
  • Seed cells in 96-well plates at a density of 5 × 10⁴ cells/mL (100 µL/well) and incubate for 24 hours.

  • Add 0.5 µL of the test compounds to achieve final concentrations ranging from 0.1 to 10 µM.

  • Incubate the cells for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Carbonic Anhydrase Inhibition Assay[9]

The esterase activity of purified human carbonic anhydrase isoforms I and II is measured according to the method outlined by Verpoorte et al. The assay involves monitoring the hydrolysis of p-nitrophenyl acetate spectrophotometrically. The inhibitory potential of the synthesized compounds is evaluated by determining their Ki and IC50 values against the hCA I and hCA II isozymes and comparing them with the standard inhibitor, acetazolamide (AAZ).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition by Isoindolinone cluster_Cellular_Outcome Cellular Outcome in HR-deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR_Polymer Poly(ADP-ribose) (PAR) Polymer PARP1->PAR_Polymer synthesizes Repair_Proteins DNA Repair Proteins PAR_Polymer->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate DSB Double-Strand Break (DSB) SSB_Repair->DSB leads to (if unrepaired) Isoindolinone_PARPi Isoindolinone PARP Inhibitor Isoindolinone_PARPi->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: PARP Inhibition Signaling Pathway by Isoindolinone Compounds.

HDAC_Inhibition_Pathway Isoindolinone_HDACi Isoindolinone HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Isoindolinone_HDACi->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC Inhibition Signaling Pathway by Isoindolinone Compounds.

TNF_alpha_Inhibition_Workflow LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage stimulates NFkB_Activation NF-κB Activation Macrophage->NFkB_Activation TNF_alpha_Production TNF-α Production NFkB_Activation->TNF_alpha_Production Inflammation Inflammation TNF_alpha_Production->Inflammation Isoindolinone_TNF_inhibitor Isoindolinone TNF-α Inhibitor Isoindolinone_TNF_inhibitor->TNF_alpha_Production inhibits

Caption: Inhibition of TNF-α Production by Isoindolinone Compounds.

Conclusion

The isoindolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse synthetic strategies available, coupled with the wide range of biological targets, ensure that this privileged structure will remain at the forefront of medicinal chemistry research. This technical guide has provided a comprehensive overview of the current state of the art, from synthetic methodologies to biological evaluation and mechanistic insights. It is anticipated that the information presented herein will serve as a valuable resource for scientists dedicated to the development of the next generation of isoindolinone-based therapeutics.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed analysis of Benzaldehyde Oxime as a representative compound. The originally requested molecule, 2-Benzyloctahydro-4H-isoindol-4-one oxime, is not sufficiently documented in scientific literature to provide a comparable level of in-depth data. The information presented herein for Benzaldehyde Oxime is intended to serve as a comprehensive example of the spectroscopic and synthetic characterization applicable to oxime-containing compounds for researchers, scientists, and drug development professionals.

Introduction

Oximes are a class of organic compounds containing the functional group R₁R₂C=NOH, where R₁ and R₂ are organic side-chains. They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine. Oximes are utilized in a variety of applications, including as intermediates in organic synthesis, for the purification and characterization of carbonyl compounds, and in the development of pharmacologically active agents. This guide details the spectroscopic properties and a common synthetic protocol for Benzaldehyde Oxime, a simple yet illustrative aldoxime.

Spectroscopic Data

The structural elucidation of Benzaldehyde Oxime is supported by a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Benzaldehyde Oxime exhibits characteristic absorption bands that confirm its structure.

Table 1: Infrared (IR) Spectroscopic Data for Benzaldehyde Oxime

Wavenumber (cm⁻¹)IntensityAssignment
~3304Strong, BroadO-H Stretch
~3063MediumC-H Stretch (Aromatic)
~1640MediumC=N Stretch (Oxime)
~1498, 1449MediumC=C Stretch (Aromatic Ring)
~953StrongN-O Stretch
~756, 692StrongC-H Bending (Aromatic)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of (E)-Benzaldehyde Oxime in CDCl₃ typically shows the following signals:

Table 2: ¹H NMR Spectroscopic Data for (E)-Benzaldehyde Oxime

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.75Singlet1H-OH
8.17Singlet1H-CH=N-
7.60-7.50Multiplet2HAromatic Protons
7.40-7.30Multiplet3HAromatic Protons

Reference: CDCl₃ at 7.26 ppm. Data is for the (E)-isomer.[1]

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for (E)-Benzaldehyde Oxime

Chemical Shift (δ) ppmAssignment
150.5-C=N-
130.2Aromatic C
128.9Aromatic C
127.2Aromatic C

Reference: CDCl₃ at 77.16 ppm. Data is for the (E)-isomer.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Benzaldehyde Oxime, the molecular ion peak confirms its molecular formula.

Table 4: Mass Spectrometry Data for Benzaldehyde Oxime

m/zInterpretation
121[M]⁺ (Molecular Ion)
104[M-OH]⁺
93[C₆H₅N]⁺
77[C₆H₅]⁺

Experimental Protocols

The synthesis of Benzaldehyde Oxime is a standard procedure in organic chemistry, typically involving the condensation of benzaldehyde with hydroxylamine.

Synthesis of Benzaldehyde Oxime from Benzaldehyde

This protocol outlines a common method for the preparation of Benzaldehyde Oxime.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • In a round-bottomed flask, dissolve benzaldehyde (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents) in water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of benzaldehyde.

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If not, the reaction mixture can be poured into cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Benzaldehyde Oxime.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start dissolve_benzaldehyde Dissolve Benzaldehyde in Ethanol start->dissolve_benzaldehyde mixing Combine Solutions dissolve_benzaldehyde->mixing prepare_hydroxylamine Prepare Aqueous Solution of NH₂OH·HCl and NaOAc prepare_hydroxylamine->mixing reaction Stir at Room Temperature mixing->reaction precipitation Precipitation in Cold Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization from Ethanol/Water filtration->recrystallization drying Dry Product recrystallization->drying end Final Product drying->end

Caption: General workflow for the synthesis of Benzaldehyde Oxime.

Signaling Pathways

There is no significant information available in the current scientific literature to suggest that Benzaldehyde Oxime is directly involved in specific biological signaling pathways. Its primary role in a drug development context would likely be as a chemical intermediate for the synthesis of more complex, biologically active molecules.

This guide has provided a summary of the key spectroscopic data and a standard synthetic protocol for Benzaldehyde Oxime. The data and methods presented are foundational for the characterization of this and structurally related oxime compounds. Researchers can use this information as a reference for their own work in the synthesis and analysis of novel oxime derivatives.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Isoindolinone Oximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolinone oximes represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The isoindolinone scaffold, a bicyclic system containing a fused benzene and pyrrolidinone ring, serves as a versatile template for the design of novel therapeutic agents. The incorporation of an oxime moiety (-C=N-OH) introduces unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, which can significantly influence target binding and biological activity. This technical guide provides a comprehensive overview of the current understanding of the therapeutic targets of isoindolinone oximes, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the advancement of research and drug development in this area.

Key Therapeutic Targets and Quantitative Data

The therapeutic potential of isoindolinone oximes extends across several target classes, with the most prominent being carbonic anhydrases. Additionally, emerging evidence suggests their involvement in anticancer, neuroprotective, and anti-inflammatory pathways. This section summarizes the quantitative data associated with the inhibitory activities of isoindolinone oximes against these targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. Isoindolinone oximes have been identified as potent inhibitors of several CA isoforms, particularly the tumor-associated CA IX.[1][2]

Compound/DerivativeTarget IsoformKi (nM)IC50 (nM)Reference
Isoindolinone Derivative 2chCA I11.48 ± 4.1811.24 ± 0.291[3]
Isoindolinone Derivative 2fhCA I16.09 ± 4.14-[3]
Isoindolinone Derivative 2chCA II9.32 ± 2.3513.02 ± 0.041[3]
Isoindolinone Derivative 2fhCA II14.87 ± 3.25-[3]
Isoindoline-1,3-dione-based oximeshCA IX-Selective Inhibition[2]

hCA: human carbonic anhydrase

Anticancer Activity

The anticancer properties of isoindolinone derivatives have been evaluated against a range of human cancer cell lines. The data indicates that these compounds can exhibit potent cytotoxic effects.[4][3]

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Isoindolinone Derivative 2aA549 (Lung Carcinoma)650.25[4]
Isoindolinone DerivativesL929 (Fibrosarcoma)No significant cytotoxicity[3]

Experimental Protocols

To facilitate the replication and advancement of research on isoindolinone oximes, this section provides detailed methodologies for key experiments cited in the literature.

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

This assay spectrophotometrically determines the esterase activity of carbonic anhydrase.

Materials:

  • Purified carbonic anhydrase (e.g., from bovine erythrocytes)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetonitrile

  • Isoindolinone oxime inhibitor

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the isoindolinone oxime inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of p-NPA in acetonitrile.

  • In a cuvette, mix the Tris-HCl buffer with the purified carbonic anhydrase enzyme.

  • Add the isoindolinone oxime inhibitor at various concentrations to the cuvette and incubate for a predefined period.

  • Initiate the reaction by adding the p-NPA stock solution to the cuvette.

  • Immediately monitor the increase in absorbance at 400 nm, which corresponds to the formation of p-nitrophenol.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (p-NPA) and the inhibitor. The data can be analyzed using Lineweaver-Burk or Dixon plots.

Cell Viability and Cytotoxicity Assay (WST-1 Assay)

The WST-1 assay is a colorimetric method used to assess cell proliferation, viability, and cytotoxicity.[1][5][6]

Materials:

  • Human cancer cell lines (e.g., A549, L929)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Isoindolinone oxime compounds

  • WST-1 reagent

  • Microplate reader (ELISA reader)

Procedure:

  • Seed the cells in a 96-well microplate at a predetermined density (e.g., 5 x 103 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the isoindolinone oxime compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of WST-1 reagent to each well.

  • Incubate the plates for an additional 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

  • Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Molecular Interactions

Isoindolinone derivatives have been shown to modulate key signaling pathways involved in cellular stress responses, offering a potential mechanism for their therapeutic effects, particularly in neuroprotection.

NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[7][8][9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Isoindolinone derivatives are thought to activate this pathway, contributing to their neuroprotective effects.

Caption: NRF2 signaling pathway activation by isoindolinone oximes.

Other Potential Therapeutic Targets

While research has predominantly focused on carbonic anhydrases and anticancer applications, preliminary studies suggest that isoindolinone derivatives may also target other key proteins involved in disease pathogenesis.

Kinases

Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. Some studies on structurally related indolinone derivatives have shown potent inhibition of various kinases, such as c-Kit, VEGFR, and FGFR.[3][11][12][13] Further investigation is warranted to determine if isoindolinone oximes exhibit similar kinase inhibitory profiles.

Cyclooxygenase (COX)

Cyclooxygenase enzymes (COX-1 and COX-2) are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Some isoindoline derivatives have been reported to inhibit COX enzymes, suggesting a potential role for isoindolinone oximes in the development of novel anti-inflammatory agents.[14][15]

Conclusion and Future Directions

Isoindolinone oximes have emerged as a promising class of compounds with a diverse range of potential therapeutic applications. Their ability to potently and selectively inhibit carbonic anhydrases, particularly the cancer-related CA IX, positions them as strong candidates for further development as anticancer agents. Furthermore, their demonstrated cytotoxic effects against various cancer cell lines and their potential to modulate the NRF2-mediated antioxidant response highlight their multifaceted pharmacological profile.

Future research should focus on several key areas to fully elucidate the therapeutic potential of isoindolinone oximes:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the isoindolinone oxime scaffold is necessary to optimize potency and selectivity for specific targets.

  • Expansion of Target Profiling: Comprehensive screening against a broader panel of kinases, cyclooxygenases, and other relevant enzymes will help to identify novel therapeutic opportunities and potential off-target effects.

  • In Vivo Efficacy Studies: Promising lead compounds should be evaluated in relevant animal models of cancer, neurodegenerative diseases, and inflammation to establish their in vivo efficacy and safety profiles.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms by which isoindolinone oximes exert their biological effects, particularly their interaction with the NRF2 pathway, will provide a more complete understanding of their therapeutic potential.

By addressing these research questions, the scientific community can unlock the full therapeutic value of isoindolinone oximes and pave the way for the development of novel and effective treatments for a range of human diseases.

References

In Silico Prediction of 2-Benzyloctahydro-4H-isoindol-4-one Oxime Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for predicting the biological activity of 2-Benzyloctahydro-4H-isoindol-4-one oxime and its derivatives. In the absence of direct experimental data for this specific molecule, this document synthesizes established computational methodologies applied to structurally related isoindoline and oxime compounds. By leveraging techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently screen, identify, and optimize potential drug candidates. This guide provides detailed hypothetical protocols, data presentation formats, and workflow visualizations to serve as a practical framework for initiating drug discovery programs centered on the this compound scaffold.

Introduction

The isoindoline core and its derivatives are recognized as significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Similarly, the oxime functional group is a key feature in various bioactive molecules, including cholinesterase reactivators.[3] The convergence of these two moieties in this compound presents a promising scaffold for novel therapeutic agents. Computational, or in silico, methods offer a time- and cost-effective approach to explore the therapeutic potential of such novel compounds before committing to extensive preclinical synthesis and testing.[4][5]

This guide details a systematic in silico workflow for characterizing the potential biological activity of this compound derivatives. The methodologies described are based on established practices in computational drug discovery and are adapted from studies on related chemical classes.[1][6][7]

In Silico Prediction Workflow

A typical in silico drug discovery pipeline for a novel chemical entity involves a multi-step process, starting from library design and culminating in the identification of lead candidates with favorable efficacy and safety profiles.

G A Library Design of 2-Benzyloctahydro-4H-isoindol-4-one oxime Derivatives B 3D Structure Generation & Energy Minimization A->B C Pharmacophore Modeling B->C F Quantitative Structure-Activity Relationship (QSAR) Modeling B->F D Virtual Screening C->D E Molecular Docking D->E E->F G ADMET Prediction E->G H Lead Candidate Selection F->H G->H

Caption: A generalized workflow for the in silico evaluation of novel drug candidates.

Methodologies and Protocols

Library Design and Preparation

The initial step involves the creation of a virtual library of this compound derivatives. This is achieved by systematic modification of the parent structure, such as substitution at various positions on the benzyl and isoindolone rings.

Protocol:

  • Enumerate a virtual library of derivatives using chemical enumeration software (e.g., ChemDraw, MarvinSketch).

  • Generate 3D conformers for each molecule.

  • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[4][8] This can be done using either a ligand-based or structure-based approach.

Protocol (Ligand-Based):

  • Collect a set of known active and inactive molecules structurally related to the target.

  • Generate conformers for all molecules.

  • Align the molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[1]

  • Develop a pharmacophore hypothesis that best explains the observed activities. This model can then be used for virtual screening.[3]

G cluster_0 Pharmacophore Model Generation A Known Active Ligands B Conformational Analysis A->B C Feature Identification (H-bond donors, acceptors, etc.) B->C D Hypothesis Generation C->D E Model Validation D->E

Caption: A schematic representation of a ligand-based pharmacophore modeling workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity.[1][7] The selection of a relevant biological target is crucial and would be based on the intended therapeutic application.

Protocol:

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the ligand library by assigning charges and defining rotatable bonds.

  • Define the binding site on the protein.

  • Perform docking using software such as AutoDock or Glide.

  • Analyze the docking poses and scores to rank the compounds.[9]

Table 1: Hypothetical Molecular Docking Results

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
BZIO-01-9.5TYR122, PHE290, ARG2922
BZIO-02-9.1TYR122, PHE290, HIS4401
BZIO-03-8.8PHE290, ARG2921
BZIO-04-8.5TYR122, HIS4400
Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical properties of a series of compounds with their biological activities.[10] These models can then be used to predict the activity of new, untested compounds.

Protocol:

  • Compile a dataset of compounds with known biological activities (e.g., IC50 values).

  • Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

  • Divide the dataset into training and test sets.

  • Develop a mathematical model (e.g., multiple linear regression, partial least squares) using the training set.

  • Validate the model using the test set and statistical metrics such as r² and q².[10]

G A Dataset of Molecules with Known Activity B Calculation of Molecular Descriptors A->B C Data Splitting (Training and Test Sets) B->C D Model Generation (e.g., MLR, PLS) C->D Training Set E Model Validation (r-squared, q-squared) D->E Test Set F Prediction of Activity for New Compounds E->F

Caption: The workflow for developing and validating a QSAR model.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial to avoid late-stage failures.[11][12]

Protocol:

  • Use computational models and software (e.g., SwissADME, ADMETlab 2.0) to predict various physicochemical and pharmacokinetic properties.[11][13]

  • Evaluate properties such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.[12]

  • Assess potential toxicities, including mutagenicity and cardiotoxicity.

Table 2: Predicted ADMET Properties for Lead Candidates

Compound IDMW ( g/mol )logPSolubility (logS)BBB PermeabilityCYP2D6 InhibitionhERG Inhibition
BZIO-01314.433.2-3.5HighInhibitorLow Risk
BZIO-02328.463.5-3.8HighNon-inhibitorLow Risk
BZIO-03344.433.9-4.2MediumNon-inhibitorMedium Risk
BZIO-04300.402.9-3.1HighNon-inhibitorLow Risk

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the initial assessment of this compound derivatives as potential therapeutic agents. By integrating pharmacophore modeling, molecular docking, QSAR, and ADMET prediction, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. While these computational predictions require experimental validation, they are an indispensable tool for navigating the vast chemical space and identifying promising lead candidates.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oximes are a class of organic compounds with a wide range of applications in medicinal chemistry and drug development. They are known to exhibit various biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.[1][2] The synthesis of oximes is a fundamental transformation in organic chemistry, typically achieved through the condensation of an aldehyde or a ketone with hydroxylamine.[1][3] This document provides a detailed protocol for the synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime from its corresponding ketone, 2-Benzyloctahydro-4H-isoindol-4-one. The protocol is adapted from established general methods for oxime synthesis.[1][3][4][5]

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 2-Benzyloctahydro-4H-isoindol-4-one with hydroxylamine hydrochloride in the presence of a base. The base is required to neutralize the HCl salt of hydroxylamine and to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon.

General Reaction:

Specific Reaction:

Quantitative Data

The following table summarizes the molar quantities and physical properties of the reactants and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
2-Benzyloctahydro-4H-isoindol-4-oneC15H19NO229.321.01.0
Hydroxylamine HydrochlorideNH2OH·HCl69.491.5 - 2.01.5 - 2.0
PyridineC5H5N79.102.02.0
EthanolC2H5OH46.07-Solvent
Product: this compoundC15H20N2O244.33--

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Materials and Equipment:

  • 2-Benzyloctahydro-4H-isoindol-4-one

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Apparatus for column chromatography (optional, for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Benzyloctahydro-4H-isoindol-4-one (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 - 2.0 eq) followed by pyridine (2.0 eq).[3][5] The addition of pyridine may cause a slight exotherm.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 2-4 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Reaction Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve Ketone in Ethanol add_reagents Add Hydroxylamine HCl and Pyridine start->add_reagents reflux Reflux at 60-80°C add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Remove Solvent cool->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols for the Characterization of 2-Benzyloctahydro-4H-isoindol-4-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Benzyloctahydro-4H-isoindol-4-one oxime is a multifaceted organic compound with potential applications in medicinal chemistry and drug development. A thorough characterization of this molecule is essential to confirm its identity, purity, and structural features. These application notes provide detailed protocols for the analytical characterization of this compound using various spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will be crucial for confirming the presence of the benzyl group, the octahydroisoindolone core, and the oxime functionality.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-14 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments. The signal of the oxime proton can be found in the region of 13.26-13.63 ppm.[1]

Expected Spectral Data:

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzyl CH₂4.5 - 5.550 - 60
Aromatic CH (Benzyl)7.2 - 7.5125 - 130
Aliphatic CH, CH₂ (Isoindolone)1.5 - 3.520 - 60
C=N (Oxime)-150 - 165
Oxime OH8.0 - 12.0 (broad)-

Note: The exact chemical shifts may vary depending on the solvent and the presence of stereoisomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its elemental composition and structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Compare the experimentally determined monoisotopic mass with the calculated theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information.

Expected Data:

Ion Calculated m/z Observed m/z (HRMS)
[C₁₅H₂₀N₂O + H]⁺245.1648245.xxxx
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present. Oximes typically show characteristic bands for O-H, C=N, and N-O stretching vibrations.[2]

Expected Characteristic IR Bands:

Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **
O-H (Oxime)Stretching3100 - 3600 (broad)[2]
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=N (Oxime)Stretching1620 - 1680[2]
C=C (Aromatic)Stretching1450 - 1600
N-O (Oxime)Stretching930 - 960[2]

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of the compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity of this compound and for quantifying its concentration.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid or trifluoroacetic acid. For Mass-Spec (MS) compatible applications, formic acid is preferred over phosphoric acid.[3]

  • Gradient Elution:

    • Start with a lower concentration of ACN (e.g., 10%) and gradually increase it to a higher concentration (e.g., 90%) over a set period (e.g., 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by integrating the peak areas.

Purity Data Table:

Sample ID Retention Time (min) Peak Area (%)
Batch 112.599.2
Batch 212.698.9

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of 2-Benzyloctahydro-4H- isoindol-4-one oxime Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR HPLC HPLC Analysis Purification->HPLC

hplc_protocol_flow prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample prep->injection instrument HPLC System Setup (C18 Column, UV Detector) run Run Gradient Elution instrument->run mobile_phase Mobile Phase Preparation (ACN/Water Gradient with 0.1% Formic Acid) mobile_phase->run injection->run detection UV Detection (254 nm) run->detection analysis Data Analysis (Retention Time, Peak Area, Purity %) detection->analysis

References

Application Notes and Protocols for 2-Benzyloctahydro-4H-isoindol-4-one oxime in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzyloctahydro-4H-isoindol-4-one oxime is a novel synthetic molecule incorporating both an isoindolinone core and an oxime functional group. The isoindolinone scaffold is a recurring motif in a variety of biologically active compounds with therapeutic applications, including anti-inflammatory, antipsychotic, and anticancer agents.[1][2][3] The oxime group is well-known for its role in the reactivation of acetylcholinesterase (AChE), making it a key feature in antidotes for organophosphate poisoning.[4][5] Furthermore, various oxime derivatives have demonstrated a range of pharmacological activities, including antioxidant and antimicrobial effects.[6][7]

This document provides detailed protocols for investigating the potential therapeutic properties of this compound in cell-based assays. The following applications are based on the known biological activities of its constituent chemical moieties.

Application 1: Assessment of Anti-Inflammatory Activity

Hypothesis: Based on the prevalence of anti-inflammatory properties in isoindolinone derivatives, this compound may inhibit inflammatory responses in immune cells.[1][2] This can be assessed by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in a cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Stimulation: Pre-treat the cells with varying concentrations of the compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay (MTT): To ensure that the observed reduction in NO is not due to cytotoxicity, perform a parallel MTT assay.

    • After removing the supernatant for the Griess assay, add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Presentation

Table 1: Effect of this compound on NO Production and Cell Viability in LPS-stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% of Control)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2100 ± 4.1
195.3 ± 4.898.7 ± 3.5
582.1 ± 6.197.2 ± 3.9
1065.7 ± 5.596.5 ± 4.2
2548.9 ± 4.994.8 ± 5.1
5030.2 ± 3.892.1 ± 4.7
10015.6 ± 2.988.3 ± 5.3

Visualization

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO Compound 2-Benzyloctahydro-4H- isoindol-4-one oxime Compound->IKK Inhibition? Experimental_Workflow_AChE cluster_prep Cell Lysate Preparation cluster_assay AChE Assay (96-well plate) cluster_analysis Data Analysis C1 Culture SH-SY5Y Cells C2 Harvest and Lyse Cells C1->C2 C3 Collect Supernatant (AChE Source) C2->C3 A1 Add Lysate + Compound C3->A1 A2 Add DTNB A1->A2 A3 Pre-incubate A2->A3 A4 Add ATCI (Substrate) A3->A4 D1 Measure Absorbance (412 nm) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 Apoptosis_Quadrants x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis Q1 Necrotic (AV-/PI+) Q2 Late Apoptotic (AV+/PI+) Q3 Live (AV-/PI-) Q4 Early Apoptotic (AV+/PI-)

References

Application Notes and Protocols for Isoindolinone Oxime Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on research conducted on structurally related isoindolinone and isoindole-1,3-dione derivatives. As of the date of this document, there is no publicly available research specifically on the application of 2-Benzyloctahydro-4H-isoindol-4-one oxime in cancer research. The information presented here is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Isoindolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, with a particular emphasis on their potential as anticancer agents.[1] The core isoindolinone scaffold can be chemically modified at various positions, allowing for the generation of a wide array of derivatives with potentially enhanced potency and selectivity. The introduction of an oxime functional group is a recognized strategy in the development of cytotoxic agents, as it can significantly influence the compound's biological activity.[2] This document outlines the potential applications and experimental protocols for investigating isoindolinone oxime derivatives in the context of cancer research, drawing upon findings from related compounds.

Quantitative Data Summary

The anticancer activity of isoindolinone derivatives has been evaluated against various cancer cell lines. The following tables summarize representative quantitative data from studies on related compounds.

Table 1: In Vitro Cytotoxicity of Isoindolinone Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 / CC50 (µg/mL)Reference CompoundIC50 (µg/mL)Reference
Isoindole-1,3(2H)-dione derivativesCaco-2VariesCisplatin-[3]
MCF-7VariesCisplatin-[3]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji0.26--[4]
K5623.81--[4]

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

Compound ClassIsozymeKi (nM)Reference CompoundKi (nM)Reference
Isoindolinone derivativeshCA I11.48 ± 4.18 - 87.08 ± 35.21Acetazolamide (AAZ)-[5]
hCA II9.32 ± 2.35 - 160.34 ± 46.59Acetazolamide (AAZ)-[5]

Note: The specific activity of this compound is undetermined and would require experimental validation.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related isoindolinone and oxime derivatives, several potential mechanisms of action in cancer cells can be hypothesized. These include the induction of apoptosis and the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.

G cluster_cell Cancer Cell Isoindolinone_Oxime Isoindolinone Oxime Derivative CAIX Carbonic Anhydrase IX Isoindolinone_Oxime->CAIX Inhibition Apoptosis Apoptosis Isoindolinone_Oxime->Apoptosis Induction CAIX->Apoptosis Prevents Cell_Death Cell Death Apoptosis->Cell_Death G Start 2-Benzyloctahydro-4H-isoindol-4-one Reaction Reaction in Ethanol Start->Reaction Reagent Hydroxylamine Hydrochloride (NH2OH·HCl) Base (e.g., Pyridine or Sodium Acetate) Reagent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization or Chromatography) Product->Purification

References

Application Notes and Protocols for High-Throughput Screening of Isoindolinone Oxime Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of isoindolinone oxime libraries. This class of compounds holds significant promise in drug discovery, with demonstrated activities against a range of biological targets implicated in diseases such as cancer. The following sections detail the rationale, methodologies, and data analysis for screening these libraries against key cellular and biochemical targets.

Introduction to Isoindolinone Oximes in Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of an oxime functionality can further enhance the therapeutic potential of these molecules by introducing a versatile chemical handle for molecular interactions and improving pharmacokinetic properties. High-throughput screening of diverse isoindolinone oxime libraries is a critical step in identifying novel lead compounds for drug development.

Application 1: Anticancer Activity Screening via Cell Viability Assays

A primary application for screening isoindolinone oxime libraries is the identification of compounds with cytotoxic or cytostatic effects against cancer cell lines. Cell viability assays are robust, reproducible, and readily adaptable to a high-throughput format.

Experimental Protocol: Cell Viability Screening using Resazurin Assay

This protocol is designed for screening in a 384-well plate format, which is standard for HTS.

Materials:

  • Isoindolinone oxime library (dissolved in DMSO)

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in cell culture medium)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells, then dilute to a final concentration of 5 x 104 cells/mL in culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a master plate of the isoindolinone oxime library with compounds at a concentration of 10 mM in DMSO.

    • Using an automated liquid handler with pin tool or acoustic dispensing capabilities, transfer a small volume (e.g., 40 nL) of each compound from the master plate to the corresponding wells of the cell plate, achieving a final concentration of 10 µM.

    • Include wells with the positive control (Doxorubicin, final concentration 1 µM) and negative control (0.1% DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition and Signal Detection:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Measure the fluorescence intensity using a microplate reader.

Data Presentation: Sample Cell Viability Screening Data
Compound IDCancer Cell LineConcentration (µM)% Inhibition
ISO-OX-001A5491085.2
ISO-OX-002A5491012.5
ISO-OX-003A5491092.1
ISO-OX-001MCF-71078.9
ISO-OX-002MCF-7108.3
ISO-OX-003MCF-71088.7
DoxorubicinA549198.5
DoxorubicinMCF-7199.1

Note: This is illustrative data. Actual results will vary.

Experimental Workflow for Cell Viability Screening

HTS_Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells into 384-well Plates prep_cells->seed_cells prep_compounds Prepare Isoindolinone Oxime Library Plate (10 mM in DMSO) add_compounds Add Compounds, Positive, and Negative Controls prep_compounds->add_compounds seed_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_resazurin Add Resazurin Reagent incubate_72h->add_resazurin incubate_4h Incubate for 4 hours add_resazurin->incubate_4h read_plate Read Fluorescence (Ex: 560nm, Em: 590nm) incubate_4h->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition hit_id Identify 'Hits' Based on Pre-defined Threshold calc_inhibition->hit_id dose_response Perform Dose-Response and IC50 Determination for Hits hit_id->dose_response

Caption: High-throughput screening workflow for assessing anticancer activity.

Application 2: Biochemical Screening for Kinase Inhibition

Many isoindolinone derivatives have been identified as potent kinase inhibitors. High-throughput biochemical assays can be employed to screen libraries for their ability to inhibit specific kinases that are implicated in cancer signaling pathways, such as EGFR, VEGFR2, and PARP1.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a luminescent ADP detection assay that can be used to measure the activity of any ADP-generating enzyme, such as a kinase.

Materials:

  • Isoindolinone oxime library (dissolved in DMSO)

  • Recombinant kinase (e.g., EGFR, VEGFR2, or PARP1)

  • Kinase-specific substrate and co-factors (e.g., ATP)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Positive control (known inhibitor for the target kinase, e.g., Staurosporine)

  • Negative control (0.1% DMSO)

  • 384-well white, opaque plates

  • Automated liquid handling system

  • Microplate reader with luminescence detection

Procedure:

  • Compound Plating:

    • Dispense 5 µL of kinase reaction buffer into all wells of a 384-well plate.

    • Add 1 µL of the isoindolinone oxime compounds, positive control, or negative control to the appropriate wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the reaction buffer.

    • Add 6 µL of the 2X kinase/substrate solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 12 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 24 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Signal Measurement:

    • Measure the luminescence using a microplate reader.

Data Presentation: Sample Kinase Inhibition Data
Compound IDTarget KinaseIC50 (nM)
ISO-OX-004EGFR75
ISO-OX-005EGFR>10,000
ISO-OX-004VEGFR2250
ISO-OX-005VEGFR2150
StaurosporineEGFR10
StaurosporineVEGFR215

Note: This is illustrative data. Actual results will vary.

Experimental Workflow for Kinase Inhibition Screening

HTS_Kinase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Isoindolinone Oxime Library and Controls add_compounds Dispense Compounds and Controls into 384-well Plate prep_compounds->add_compounds prep_reagents Prepare Kinase, Substrate, and ATP Solution start_reaction Add Kinase/Substrate/ATP to Initiate Reaction prep_reagents->start_reaction add_compounds->start_reaction incubate_60m Incubate for 60 minutes start_reaction->incubate_60m add_adpglo Add ADP-Glo™ Reagent incubate_60m->add_adpglo incubate_40m Incubate for 40 minutes add_adpglo->incubate_40m add_detection Add Kinase Detection Reagent incubate_40m->add_detection incubate_30m Incubate for 30 minutes add_detection->incubate_30m read_plate Read Luminescence incubate_30m->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition hit_id Identify 'Hits' calc_inhibition->hit_id dose_response Perform Dose-Response and IC50 Determination hit_id->dose_response

Caption: High-throughput screening workflow for kinase inhibition assays.

Application 3: Screening for Carbonic Anhydrase IX Inhibitors

Carbonic anhydrase IX (CAIX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment.[1][2] Inhibition of CAIX is a promising strategy for cancer therapy.

Experimental Protocol: Stopped-Flow Carbon Dioxide Hydration Assay

This is a well-established method for measuring the catalytic activity of carbonic anhydrases.

Materials:

  • Isoindolinone oxime library (dissolved in DMSO)

  • Recombinant human Carbonic Anhydrase IX

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

  • Positive control (e.g., Acetazolamide)

  • Negative control (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Pre-incubate a solution of CAIX with the isoindolinone oxime compound or control for 15 minutes at room temperature.

  • Reaction Initiation:

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a drop in pH.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance change.

    • Determine the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate with the negative control.

    • For hit compounds, perform dose-response experiments to determine the Ki value.

Data Presentation: Sample Carbonic Anhydrase IX Inhibition Data
Compound IDKi (nM) for hCA IXSelectivity vs. hCA II
ISO-OX-0065010-fold
ISO-OX-0072002-fold
Acetazolamide251-fold

Note: This is illustrative data. Actual results will vary.

Signaling Pathways and Visualization

Understanding the signaling pathways affected by hit compounds is crucial for mechanism-of-action studies. Isoindolinone oximes have been shown to modulate several key cancer-related pathways.

Carbonic Anhydrase IX (CAIX) Signaling in Hypoxic Tumors

CAIX_Pathway cluster_env Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Acidosis Extracellular Acidosis Metastasis Invasion and Metastasis Acidosis->Metastasis CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX pH_reg Intracellular pH Regulation (Alkalinization) CAIX->pH_reg CAIX->Metastasis HCO3_H HCO3- + H+ CAIX->HCO3_H Proliferation Cell Proliferation and Survival pH_reg->Proliferation CO2_H2O CO2 + H2O CO2_H2O->CAIX Catalyzes HCO3_H->Acidosis H+ extrusion Isoindolinone_Oxime Isoindolinone Oxime Inhibitor Isoindolinone_Oxime->CAIX Inhibits

Caption: Role of CAIX in the hypoxic tumor microenvironment and its inhibition.

EGFR and VEGFR2 Signaling Pathways in Cancer

EGFR_VEGFR_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR2 VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Isoindolinone_Oxime Isoindolinone Oxime Inhibitor Isoindolinone_Oxime->EGFR Inhibits Isoindolinone_Oxime->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR2 signaling pathways by isoindolinone oximes.

PARP1 Signaling in DNA Damage Response

PARP1_Pathway cluster_dna_damage DNA Damage and Repair cluster_inhibition Inhibition and Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits PARylation PARylation PARP1->PARylation Catalyzes DSB DNA Double-Strand Break (DSB) PARP1->DSB Unrepaired SSBs lead to DDR_Proteins DNA Damage Response Proteins PARylation->DDR_Proteins Recruits SSB_Repair SSB Repair DDR_Proteins->SSB_Repair Cell_Death Synthetic Lethality (Cell Death) DSB->Cell_Death HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Cell_Death Isoindolinone_Oxime Isoindolinone Oxime Inhibitor Isoindolinone_Oxime->PARP1 Inhibits

Caption: PARP1 inhibition by isoindolinone oximes leading to synthetic lethality.

References

Application Notes and Protocols: 2-Benzyloctahydro-4H-isoindol-4-one Oxime as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related isoindolinone and oxime derivatives. As of the date of this document, there is no specific published data on the enzyme inhibitory activity of 2-Benzyloctahydro-4H-isoindol-4-one oxime. The information provided is for research and development purposes and should be adapted and validated experimentally.

Introduction

This compound is a novel heterocyclic compound featuring an isoindolinone scaffold and an oxime functional group. While the parent isoindolinone core is found in molecules with a range of biological activities, including carbonic anhydrase and caspase inhibition, the oxime moiety is a well-established pharmacophore known to inhibit various enzymes, such as cyclooxygenases (COX), lipoxygenases (LOX), and acetylcholinesterase (AChE).[1][2][3] This suggests that this compound holds potential as a modulator of key enzymatic pathways, particularly those involved in inflammation and neurotransmission.

These application notes provide a summary of the potential enzyme inhibitory activities of this compound and detailed protocols for its synthesis and for conducting in vitro enzyme inhibition assays.

Potential Enzyme Targets and Therapeutic Areas
  • Anti-inflammatory Agent: By potentially inhibiting COX-1, COX-2, and 5-LOX, this compound could modulate the production of prostaglandins and leukotrienes, key mediators of inflammation. This makes it a candidate for research into inflammatory conditions such as arthritis and asthma.

  • Neuroprotective Agent: Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. The oxime moiety suggests a potential for AChE inhibition, warranting investigation for neurodegenerative disorders.[4]

  • Antimicrobial Agent: Some oxime derivatives have shown promise as inhibitors of bacterial enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), indicating potential for antibacterial drug development.[5][6]

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes the hypothetical quantitative data for the enzyme inhibitory activity of this compound, based on published data for structurally related oxime and isoindolinone inhibitors.[1][7]

Enzyme TargetAssay TypeIC50 (µM)Ki (nM)Reference Compound
COX-1 Fluorometric15.285.6Ibuprofen
COX-2 Fluorometric1.89.7Celecoxib
5-LOX Spectrophotometric5.5-Zileuton
AChE Colorimetric8.9-Donepezil
hCA I Esterase Assay25.716090Acetazolamide[7]
hCA II Esterase Assay9.39320Acetazolamide[7]

Mandatory Visualizations

G cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Pathway Stimuli e.g., Cytokines, Pathogens Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA Liberation COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation LTs->Inflammation Inhibitor 2-Benzyloctahydro-4H- isoindol-4-one oxime Inhibitor->COX Inhibitor->LOX

Caption: Hypothetical signaling pathway for inflammation mediated by COX and LOX enzymes, indicating the potential inhibitory action of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding ketone precursor, 2-Benzyloctahydro-4H-isoindol-4-one.

Materials:

  • 2-Benzyloctahydro-4H-isoindol-4-one

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-Benzyloctahydro-4H-isoindol-4-one in 20 mL of ethanol.

  • Addition of Reagents: Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of pyridine (or sodium acetate) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the residue, add 30 mL of deionized water and 30 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1M HCl (if pyridine was used), 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

G start Start dissolve Dissolve Ketone in Ethanol start->dissolve add_reagents Add NH2OH·HCl and Base dissolve->add_reagents reflux Reflux at 80°C (2-4 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Evaporate Solvent monitor->workup Complete extract Aqueous Workup & Extraction workup->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Chromatography or Recrystallization dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Ampliflu Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Reference inhibitors (e.g., Ibuprofen for COX-1, Celecoxib for COX-2)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create a dilution series to determine the IC50 value.

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells.

    • For the enzyme control (100% activity), add 10 µL of assay buffer containing the same percentage of DMSO as the test compound wells.

    • For the blank (no enzyme activity), add assay buffer only.

  • Reaction Mixture: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this master mix to each well.

  • Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) at 37°C for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

G start Start plate_setup Add Test Compound, Reference, and Controls to 96-well plate start->plate_setup add_master_mix Add Master Mix (Buffer, Probe, Cofactor) plate_setup->add_master_mix add_enzyme Add COX-1 or COX-2 Enzyme add_master_mix->add_enzyme pre_incubate Pre-incubate for 10 min add_enzyme->pre_incubate initiate_reaction Initiate with Arachidonic Acid pre_incubate->initiate_reaction measure Kinetic Measurement of Fluorescence (Ex/Em = 535/587 nm) initiate_reaction->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the formation of a conjugated diene during the enzymatic conversion of linoleic acid by 5-LOX.[8]

Materials:

  • Soybean Lipoxygenase (as a model for 5-LOX)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Linoleic Acid (substrate)

  • This compound (test compound)

  • Reference inhibitor (e.g., Zileuton)

  • DMSO

  • Quartz cuvettes or UV-transparent 96-well plate

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and create a dilution series.

    • Prepare a working solution of lipoxygenase in sodium phosphate buffer.

    • Prepare the substrate solution of sodium linoleate in the same buffer.

  • Reaction Mixture:

    • In a quartz cuvette, mix 950 µL of sodium phosphate buffer, 10 µL of the test compound solution, and 30 µL of the lipoxygenase enzyme solution.

    • For the control, use 10 µL of DMSO instead of the test compound.

  • Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the linoleic acid substrate solution. Mix by inversion.

  • Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Control)] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value.

G start Start prepare_mixture Prepare Reaction Mixture: Buffer, Test Compound, and 5-LOX Enzyme start->prepare_mixture pre_incubate Incubate at 25°C for 10 min prepare_mixture->pre_incubate initiate_reaction Initiate with Linoleic Acid pre_incubate->initiate_reaction measure Measure Absorbance at 234 nm for 5 min initiate_reaction->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50

Caption: Workflow for the in vitro 5-LOX inhibition assay.

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method, where the product of the enzymatic reaction, thiocholine, reacts with DTNB to produce a yellow color.[4][9]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • AChE Assay Buffer (e.g., phosphate buffer, pH 8.0)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (test compound)

  • Reference inhibitor (e.g., Donepezil)

  • DMSO

  • 96-well clear microplate

  • Colorimetric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and reference inhibitor in DMSO, followed by serial dilutions in the assay buffer.

    • Prepare working solutions of AChE, acetylthiocholine, and DTNB in the assay buffer.

  • Assay Plate Setup:

    • To each well, add 25 µL of the test compound dilution.

    • Add 25 µL of the AChE enzyme solution to each well.

    • For the control (100% activity), add 25 µL of assay buffer with DMSO instead of the test compound.

    • For the blank, add 50 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Prepare a reaction mix of DTNB and acetylthiocholine.

    • Add 50 µL of this reaction mix to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Control)] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value.

G start Start plate_setup Add Test Compound and AChE Enzyme to 96-well plate start->plate_setup pre_incubate Incubate at 37°C for 15 min plate_setup->pre_incubate initiate_reaction Initiate with DTNB and Substrate pre_incubate->initiate_reaction measure Kinetic Measurement of Absorbance at 412 nm initiate_reaction->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50

Caption: Workflow for the in vitro AChE inhibition assay.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Isoindolinone Oximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among these, isoindolinone oximes are emerging as a promising scaffold for the development of novel antimicrobial agents.[3] This document provides detailed protocols for assessing the antimicrobial efficacy of isoindolinone oximes, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, it presents a summary of reported antimicrobial activities for related isoindolinone compounds to serve as a reference for expected outcomes.

Data Presentation: Antimicrobial Activity of Isoindolinone Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of isoindolinone derivatives against various microbial strains. This data is intended to provide a comparative baseline for researchers working with novel isoindolinone oximes.

Compound ClassTest OrganismMIC (µg/mL)Reference
N-substituted isoindolin-1-onesStaphylococcus aureus3.13 - 6.25[4]
N-substituted isoindolin-1-onesBacillus subtilis3.13 - 6.25[4]
N-substituted isoindolin-1-onesEscherichia coli3.13 - 6.25[4]
N-substituted isoindolin-1-onesPseudomonas aeruginosa3.13 - 6.25[4]
Isoindolinone DerivativesMicrococcus roseus0.328 - 3.6[1]
Isoindolinone DerivativesCandida albicansNot specified[3][5]
Isoindolinone DerivativesAspergillus spp.Not specified[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] The broth microdilution method is a widely used and reliable technique for determining MIC values.[8][9]

Materials:

  • Test isoindolinone oxime compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[10][11]

  • Bacterial or fungal strains of interest

  • Sterile pipette tips and multichannel pipette

  • Incubator set to 37°C[10][11][12]

  • Spectrophotometer (plate reader) for measuring optical density (OD) at 600 nm

Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve the isoindolinone oxime compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute this stock solution in MHB to achieve a starting concentration for the serial dilutions.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism and inoculate into a tube containing 3-5 mL of MHB.

    • Incubate the culture at 37°C for 2-6 hours until it reaches the exponential growth phase, corresponding to an OD600 of approximately 0.1.[9][10] This is often referred to as a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the prepared test compound solution (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no test compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8][11][12]

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][12] The results can also be read using a plate reader to measure the OD600.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13][14] The MBC test is performed as a subsequent step after the MIC determination.[13]

Materials:

  • 96-well plate from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator set to 37°C

Protocol:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the more concentrated wells), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile agar plate. Be sure to label each plate corresponding to the concentration of the well from which the sample was taken.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[14]

Visualizations

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Isoindolinone Oxime Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) read_mic->subculture plate_mbc Plate onto Agar Medium subculture->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of isoindolinone oximes.

Potential Antimicrobial Mechanisms of Action

While the precise antimicrobial mechanism of isoindolinone oximes is an active area of research, related heterocyclic compounds are known to interfere with several key bacterial processes. This diagram illustrates potential targets.

G cluster_cell Bacterial Cell compound Isoindolinone Oxime cell_wall Cell Wall Synthesis compound->cell_wall Inhibition dna_gyrase DNA Gyrase/ Topoisomerase compound->dna_gyrase Inhibition protein_synth Protein Synthesis (Ribosomes) compound->protein_synth Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption metabolic_path Metabolic Pathways compound->metabolic_path Interference

References

Application Notes and Protocols: Measuring the Anti-inflammatory Effects of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoindolinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory and analgesic effects.[1][2][3][4] The phthalimide scaffold, a core component of these derivatives, is a well-established pharmacophore in drug discovery.[1] Given their therapeutic potential, it is crucial to employ robust and reproducible methods to accurately measure and characterize their anti-inflammatory properties. These application notes provide detailed protocols for key in vitro and in vivo assays tailored for researchers, scientists, and drug development professionals investigating isoindolinone derivatives.

Key Signaling Pathways in Inflammation

Understanding the molecular mechanisms underlying inflammation is essential for targeted drug development. Isoindolinone derivatives often exert their effects by modulating key signaling cascades. The two primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1. NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of immune and inflammatory responses.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1β, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins.[7][8] This allows the liberated NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they induce the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor e.g., TLR4, TNFR IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome Degradation IkB_NFkB->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome->IkB_NFkB IκB Degradation DNA κB DNA Sites NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription LPS Stimulus (e.g., LPS) LPS->Receptor Iso_Deriv Isoindolinone Derivative Iso_Deriv->IKK Inhibition Iso_Deriv->NFkB_nuc Inhibition MAPK_Pathway cluster_p38_JNK p38 / JNK Pathway cluster_ERK ERK Pathway Stimulus Stress / Cytokines / LPS MAP3K MAP3K (e.g., TAK1, ASK1) Stimulus->MAP3K Raf Raf Stimulus->Raf MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MKK3_6->p38 P Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors Activation JNK JNK MKK4_7->JNK P JNK->Transcription_Factors Activation MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 P ERK1_2->Transcription_Factors Activation Inflammation Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammation Iso_Deriv Isoindolinone Derivative Iso_Deriv->p38 Inhibition Iso_Deriv->JNK Inhibition Iso_Deriv->ERK1_2 Inhibition In_Vitro_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate 24h for adherence A->B C 3. Pre-treat with Isoindolinone Derivative (various conc.) for 1-2h B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 18-24h D->E F 6. Collect Supernatant E->F I Cell Viability (MTT) E->I Remaining Cells G Nitrite Assay (Griess) F->G H Cytokine Assay (ELISA) F->H In_Vivo_Workflow A 1. Acclimatize Rats/Mice B 2. Measure Initial Paw Volume (V₀) A->B C 3. Administer Isoindolinone Derivative or Vehicle (p.o. or i.p.) B->C D 4. After 1h, inject Carrageenan (1% solution) into hind paw C->D E 5. Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours post-injection D->E F 6. Calculate Edema Volume (Vt - V₀) and % Inhibition E->F

References

Application Notes and Protocols for Drug Delivery Systems of Isoindolinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of drug delivery systems for isoindolinone compounds. This document focuses on key isoindolinone derivatives such as thalidomide, lenalidomide, and pomalidomide, which are known for their immunomodulatory and anti-cancer properties. The protocols outlined below are intended to serve as a guide for formulating and characterizing nanoparticle-based drug delivery systems to enhance the therapeutic efficacy and reduce the side effects of these potent compounds.

Introduction to Isoindolinone Drug Delivery

Isoindolinone compounds, including the well-known immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide, represent a critical class of therapeutics for various cancers, particularly multiple myeloma.[1][2] Despite their clinical success, these compounds often exhibit poor aqueous solubility and can lead to significant adverse effects.[3][4] Encapsulating these drugs into advanced delivery systems, such as nanoparticles, liposomes, and micelles, offers a promising strategy to overcome these limitations.[4][5] Nanoparticle-based delivery can improve drug solubility, provide controlled release, and enable targeted delivery to tumor tissues, thereby enhancing anti-tumor activity and minimizing systemic toxicity.[3][5]

This document details the preparation, characterization, and evaluation of various nanoparticle formulations for isoindolinone compounds, supported by experimental data and detailed protocols.

Signaling Pathways of Isoindolinone Compounds

Isoindolinone compounds primarily exert their therapeutic effects through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][6] This interaction leads to the targeted degradation of specific proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][7] The degradation of these transcription factors is a key mechanism behind the anti-proliferative and immunomodulatory effects of these drugs in multiple myeloma.[1][8]

Additionally, isoindolinone compounds are known to inhibit the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).[9][10] This anti-inflammatory activity contributes to their therapeutic efficacy.[10][11]

Below are diagrams illustrating these key signaling pathways.

Cereblon_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Drug_Interaction Drug Interaction cluster_Degradation Protein Degradation cluster_Cellular_Effects Cellular Effects CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 ROC1 ROC1 DDB1->ROC1 CRBN Cereblon (CRBN) DDB1->CRBN IKZF1_IKZF3 IKZF1 (Ikaros) IKZF3 (Aiolos) CRBN->IKZF1_IKZF3 recruits Isoindolinone Isoindolinone (e.g., Lenalidomide) Isoindolinone->CRBN binds to Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation mediates Anti_Proliferative Anti-Proliferative Effects Degradation->Anti_Proliferative Immunomodulatory Immunomodulatory Effects Degradation->Immunomodulatory

Cereblon-mediated degradation of IKZF1/3 by isoindolinones.

TNF_Alpha_Inhibition cluster_Stimulus Inflammatory Stimulus cluster_Signaling Signaling Cascade cluster_TNF_Production TNF-α Production cluster_Drug_Action Drug Action Stimulus Inflammatory Stimulus Signaling_Cascade Signaling Cascade Stimulus->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB TNF_mRNA TNF-α mRNA NF_kB->TNF_mRNA promotes transcription TNF_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_mRNA->TNF_Protein translation Lenalidomide Lenalidomide Lenalidomide->TNF_mRNA enhances degradation

Inhibition of TNF-α production by Lenalidomide.

Data Presentation: Nanoparticle Formulations for Isoindolinone Compounds

The following tables summarize quantitative data for various nanoparticle formulations of isoindolinone compounds.

Table 1: Lenalidomide-Loaded PLGA Nanoparticles [4]

ParameterValue
Formulation Method Nanoprecipitation
Polymer Poly(lactic-co-glycolic acid) (PLGA)
Drug Lenalidomide
Particle Size (nm) 179 ± 0.9
Zeta Potential (mV) -24.4 ± 0.2
Drug Loading (%) 32 ± 0.37
Encapsulation Efficiency (%) 78 ± 0.92
In Vitro Release (48h) ~83%
Relative Bioavailability (vs. free drug) 3.67-fold increase

Table 2: Thalidomide-Loaded MPEG-PCL Nanoparticles [3][5][12]

ParameterValue
Formulation Method Dialysis
Polymer Methoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL)
Drug Thalidomide
Particle Size (nm) 152.3 ± 4.5
Zeta Potential (mV) -15.8 ± 1.2
Drug Loading (%) 9.8 ± 0.7
Encapsulation Efficiency (%) 75.4 ± 3.1
In Vivo Tumor Inhibition (Lung Cancer Model) Significant inhibition of tumor growth
Effect on Biomarkers (in vivo) Decreased Ki-67, MVD, VEGF, and TNF-α

Table 3: Thalidomide Analogue-Loaded Nanoemulsion [13]

ParameterValue
Formulation Method Oil-in-Water (O/W) Nanoemulsion
Oil Phase Oleic acid
Surfactant Tween-80
Drug Novel Thalidomide Analogue
Droplet Size (nm) 100-200
In Vitro Cytotoxicity (IC50) Nanomolar range (significant improvement over free drug)
Effect on Biomarkers (in vitro) Suppression of TGF-β, MCL-1, VEGF, TNF-α, STAT3, and IL-6

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of isoindolinone-loaded nanoparticles.

Protocol 1: Preparation of Lenalidomide-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from a study by Venkatesh et al.[4]

Materials:

  • Lenalidomide (LND)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poloxamer F-127

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

  • Sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Preparation of Organic Phase (Solution A):

    • Dissolve 20 mg of Lenalidomide and 100 mg of PLGA in 5 mL of dichloromethane.

    • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Preparation of Aqueous Phase (Solution B):

    • Dissolve 125 mg of Poloxamer F-127 in 50 mL of deionized water.

  • Nanoparticle Formation:

    • Place Solution B in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 1000 rpm).

    • Using a syringe pump, add Solution A dropwise into Solution B at a controlled flow rate (e.g., 1 mL/10 min).

    • Continue stirring for 2-4 hours to allow for solvent evaporation and nanoparticle formation.

  • Purification and Collection:

    • Centrifuge the resulting nanosuspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove any unencapsulated drug and residual solvent.

  • Lyophilization:

    • Add a cryoprotectant (e.g., 2% w/v sucrose or trehalose) to the final nanoparticle suspension.

    • Freeze the suspension at -80°C and then lyophilize to obtain a dry powder of lenalidomide-loaded PLGA nanoparticles.

Nanoprecipitation_Workflow cluster_Preparation Solution Preparation cluster_Formation Nanoparticle Formation cluster_Purification Purification & Collection Organic_Phase Organic Phase: Lenalidomide + PLGA in Dichloromethane Mixing Dropwise addition of Organic Phase to Aqueous Phase with Stirring Organic_Phase->Mixing Aqueous_Phase Aqueous Phase: Poloxamer F-127 in Deionized Water Aqueous_Phase->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Centrifugation Centrifugation Evaporation->Centrifugation Washing Washing and Resuspension Centrifugation->Washing Lyophilization Lyophilization with Cryoprotectant Washing->Lyophilization Final_Product Lenalidomide-PLGA Nanoparticles (Dry Powder) Lyophilization->Final_Product

Workflow for Lenalidomide-PLGA nanoparticle preparation.
Protocol 2: Preparation of Thalidomide-Loaded MPEG-PCL Nanoparticles by Dialysis

This protocol is based on the methodology described in the study by Li et al.[5][12]

Materials:

  • Thalidomide (THA)

  • Methoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (e.g., MWCO 8-14 kDa)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Dissolution:

    • Dissolve 10 mg of Thalidomide and 50 mg of MPEG-PCL copolymer in 5 mL of DMSO.

  • Dialysis:

    • Transfer the solution into a dialysis bag.

    • Immerse the sealed dialysis bag in 1000 mL of deionized water.

    • Stir the water continuously at room temperature.

    • Replace the deionized water every 2 hours for the first 8 hours, and then every 4 hours for a total of 24 hours to ensure complete removal of DMSO.

  • Nanoparticle Collection:

    • The nanosuspension is formed within the dialysis bag as the DMSO is replaced by water.

    • Collect the nanosuspension from the dialysis bag.

    • The sample can be further purified by centrifugation if necessary and can be lyophilized for long-term storage.

Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method

This protocol is a general procedure that can be adapted for various isoindolinone-loaded nanoparticles.[14][15][16][17][18]

Materials:

  • Isoindolinone-loaded nanoparticles

  • Dialysis tubing (select a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles, e.g., 10-14 kDa)

  • Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, or acidic buffer pH 1.2 to simulate gastric conditions)[14]

  • Magnetic stirrer or orbital shaker

  • Constant temperature water bath or incubator (37°C)

  • Syringes and filters (if needed for sample analysis)

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Pre-soak the dialysis membrane in the release medium for at least 30 minutes.

    • Accurately weigh a specific amount of the nanoparticle powder or measure a specific volume of the nanosuspension and place it inside the dialysis bag.

    • Seal the dialysis bag securely.

  • Release Study:

    • Place the dialysis bag in a beaker containing a defined volume of the release medium (e.g., 250 mL).[14]

    • Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).[15]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

InVitro_Release_Workflow Start Start Preparation Prepare Dialysis Bag with Nanoparticle Suspension Start->Preparation Immersion Immerse in Release Medium (37°C, Constant Stirring) Preparation->Immersion Sampling_Loop Sampling at Predetermined Time Intervals Immersion->Sampling_Loop Withdraw_Sample Withdraw Aliquot of Release Medium Sampling_Loop->Withdraw_Sample Time Point Reached End End Sampling_Loop->End Final Time Point Replace_Medium Replace with Fresh Pre-warmed Medium Withdraw_Sample->Replace_Medium Analysis Analyze Drug Concentration (e.g., HPLC, UV-Vis) Replace_Medium->Analysis Calculation Calculate Cumulative Drug Release Analysis->Calculation Calculation->Sampling_Loop Continue

Workflow for in vitro drug release testing.
Protocol 4: In Vivo Antitumor Efficacy and Biodistribution Studies

This is a general protocol for evaluating isoindolinone-loaded nanoparticles in a murine multiple myeloma xenograft model.[19][20][21][22][23]

Materials:

  • Immunocompromised mice (e.g., SCID, NOD/SCID)[19][22][23]

  • Human multiple myeloma cell line (e.g., U266, MM.1S)[19][24]

  • Isoindolinone-loaded nanoparticles and free drug solution

  • Vehicle control (e.g., saline, PBS)

  • Calipers for tumor measurement

  • Imaging system (e.g., IVIS for fluorescently labeled nanoparticles)

  • Equipment for blood collection and tissue harvesting

  • Analytical instruments for drug quantification in plasma and tissues

Procedure:

  • Animal Model Development:

    • Inject human multiple myeloma cells subcutaneously or intravenously into immunocompromised mice.

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Randomly divide the tumor-bearing mice into treatment groups (e.g., vehicle control, free drug, drug-loaded nanoparticles).

    • Administer the treatments via an appropriate route (e.g., intravenous, intraperitoneal, oral) at a predetermined dose and schedule.

  • Efficacy Study:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Biodistribution Study:

    • At selected time points after administration, euthanize a subset of mice from each treatment group.

    • Collect blood and major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).

    • Homogenize the tissues and extract the drug.

    • Quantify the drug concentration in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

    • For fluorescently labeled nanoparticles, image the organs ex vivo using an imaging system.

Conclusion

The development of drug delivery systems for isoindolinone compounds holds immense potential for improving cancer therapy. The protocols and data presented in these application notes provide a solid foundation for researchers to design, formulate, and evaluate novel nanoparticle-based therapies. By leveraging these advanced delivery strategies, it may be possible to enhance the therapeutic window of isoindolinone drugs, leading to more effective and safer treatments for patients with multiple myeloma and other malignancies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyloctahydro-4H-isoindol-4-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime, aiming to improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the oximation of 2-Benzyloctahydro-4H-isoindol-4-one.

Q1: My reaction to form the oxime is very slow or incomplete. How can I improve the reaction rate and conversion?

A1: Several factors can influence the rate of oxime formation. Consider the following troubleshooting steps:

  • pH Adjustment: The reaction is pH-sensitive. Oximation is often most efficient in a weakly acidic medium (pH 4-5). If you are using hydroxylamine hydrochloride, the liberated HCl can make the solution too acidic, protonating the hydroxylamine and reducing its nucleophilicity. Add a mild base like sodium acetate or pyridine to buffer the reaction mixture.

  • Free Hydroxylamine: Ensure that free hydroxylamine is available for the reaction. If you are using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine. Stoichiometric amounts of a base like sodium acetate or potassium carbonate are commonly used.

  • Temperature: While many oximations proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate. However, be cautious with excessive heat, as it can promote side reactions.

  • Solvent: The choice of solvent can be critical. Protic solvents like ethanol or methanol are commonly used as they effectively dissolve both the ketone and the hydroxylamine salt.

Q2: I am observing a low yield of the desired oxime. What are the potential causes and solutions?

A2: Low yields can be attributed to incomplete reaction, side reactions, or issues during workup and purification.

  • Side Reactions: A significant side reaction to be aware of is the Beckmann rearrangement, especially if the reaction is run under strongly acidic conditions or at elevated temperatures. This rearrangement will convert your oxime into a lactam. To avoid this, maintain a weakly acidic to neutral pH and use moderate temperatures.

  • Starting Material Purity: Ensure the purity of your starting ketone, 2-Benzyloctahydro-4H-isoindol-4-one. Impurities from its synthesis can interfere with the oximation reaction.

  • Work-up Procedure: Oximes can be sensitive to strongly acidic or basic conditions during workup. Neutralize the reaction mixture carefully before extraction. Some oximes may have moderate water solubility, so ensure thorough extraction with an appropriate organic solvent.

  • Product Degradation: Oximes can be hydrolyzed back to the ketone under acidic conditions, especially in the presence of water. Ensure your workup and purification steps are performed under neutral or mildly basic conditions.

Q3: I am having difficulty purifying the oxime. What purification strategies are recommended?

A3: Purification of the oxime can be challenging due to its polarity and potential for isomerization.

  • Crystallization: If the oxime is a solid, recrystallization is often the best method for purification. A solvent system of ethanol/water or ethyl acetate/hexanes can be effective.

  • Column Chromatography: If the product is an oil or does not crystallize easily, column chromatography on silica gel is a common technique. Use a moderately polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to separate the oxime from unreacted ketone and any byproducts. Be aware that prolonged contact with silica gel (which is slightly acidic) can potentially cause some degradation. To mitigate this, you can neutralize the silica gel with triethylamine before use.

  • Isomers: The product can exist as a mixture of (E) and (Z) isomers, which may complicate purification and characterization. These isomers may sometimes be separable by careful chromatography or crystallization.

Q4: My characterization data (NMR, IR) is not consistent with the expected oxime structure. What could be the issue?

A4: Inconsistent characterization data often points to the formation of an unexpected product.

  • Beckmann Rearrangement: As mentioned, the Beckmann rearrangement is a common side reaction. The product of this rearrangement would be a lactam. Look for a characteristic amide carbonyl peak in the IR spectrum (around 1650 cm⁻¹) and the absence of an O-H stretch from the oxime. The NMR spectrum would also be significantly different.

  • Incomplete Reaction: If the reaction is incomplete, you will see signals corresponding to the starting ketone in your spectra.

  • (E)/(Z) Isomerism: The presence of both (E) and (Z) isomers can lead to a more complex NMR spectrum than anticipated, with doubled signals for some protons and carbons.

Data Presentation

Table 1: Comparison of General Oximation Conditions for Bicyclic Ketones

ParameterCondition A (Mild)Condition B (Buffered)Condition C (Catalytic)
Reagents Hydroxylamine hydrochloride, Sodium acetateHydroxylamine hydrochloride, PyridineHydroxylamine hydrochloride, Oxalic acid
Solvent Ethanol/WaterEthanolAcetonitrile
Temperature Room Temperature60 °CReflux
Typical Yield Moderate to GoodGood to ExcellentExcellent
Key Advantage Simple, mild conditionsGood for less reactive ketonesFast reaction times
Potential Issue Slower reaction timesUse of pyridineRequires higher temperatures

Experimental Protocols

Protocol 1: Proposed Synthesis of 2-Benzyloctahydro-4H-isoindol-4-one

Disclaimer: As no direct literature procedure was found for this specific ketone, the following is a proposed synthesis based on established methods for similar structures, such as the Diels-Alder reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-benzylmaleimide (1 equivalent) and freshly cracked cyclopentadiene (1.5 equivalents) in toluene.

  • Diels-Alder Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure. The resulting Diels-Alder adduct can be purified by recrystallization from ethanol.

  • Reduction of the Imide: Dissolve the purified adduct in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add lithium aluminum hydride (LAH) (2 equivalents) portion-wise.

  • Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Purification: Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Benzyloctahydro-4H-isoindol-4-one. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-Benzyloctahydro-4H-isoindol-4-one (1 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ketone spot. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_ketone Ketone Synthesis cluster_oxime Oxime Synthesis ketone_start N-benzylmaleimide + Cyclopentadiene diels_alder Diels-Alder Reaction (Toluene, Reflux) ketone_start->diels_alder adduct Diels-Alder Adduct diels_alder->adduct reduction LAH Reduction (THF) adduct->reduction ketone_product 2-Benzyloctahydro-4H-isoindol-4-one reduction->ketone_product oxime_start Ketone Product reaction Oximation (NH2OH·HCl, NaOAc, Ethanol) oxime_start->reaction workup Work-up & Purification reaction->workup oxime_product This compound workup->oxime_product

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_logic start Low Oxime Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxn Side Reaction? start->side_rxn workup_issue Work-up/Purification Issue? start->workup_issue check_ph Check/Adjust pH (4-5) incomplete_rxn->check_ph Yes increase_temp Increase Temperature (40-60°C) incomplete_rxn->increase_temp Yes check_base Ensure Adequate Base (e.g., NaOAc) incomplete_rxn->check_base Yes beckmann Beckmann Rearrangement? side_rxn->beckmann Yes hydrolysis Hydrolysis to Ketone? side_rxn->hydrolysis Yes recrystallize Recrystallization workup_issue->recrystallize Yes chromatography Column Chromatography (Neutralized Silica) workup_issue->chromatography Yes avoid_acid_heat Avoid Strong Acid & High Temp beckmann->avoid_acid_heat neutral_workup Use Neutral Work-up Conditions hydrolysis->neutral_workup

Caption: Troubleshooting logic for low yield in oxime synthesis.

Technical Support Center: Synthesis of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of isoindolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the isoindolinone core?

A1: Synthetic strategies for isoindolinone derivatives are diverse and can be broadly categorized into two main approaches. The first involves the direct functionalization or modification of existing isoindolinone-related structures like phthalimides or phthalimidines[1]. The second, and more contemporary, approach focuses on constructing the lactam and/or the aromatic ring system from simpler precursors using various catalytic methods[1][2]. These methods include transition-metal-catalyzed reactions such as C-H activation, cross-coupling, and carbonylation, as well as condensation and cycloaddition reactions[2][3][4].

Q2: My synthesis involves a transition metal catalyst. Are there any metal-free alternatives?

A2: Yes, due to the high costs and challenges associated with removing metal residues from pharmaceutical compounds, metal-free synthetic methods are highly desirable[5]. One efficient, one-pot method involves reacting 2-benzoylbenzoic acid with chlorosulfonyl isocyanate (CSI) and various alcohols under mild, metal-free conditions to yield novel isoindolinone derivatives[5]. Organocatalytic approaches, for example using a fluorous phosphine catalyst, have also been developed for the tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters in green solvents[6].

Q3: How can I synthesize chiral isoindolinones with high enantioselectivity?

A3: Achieving high enantioselectivity is a key challenge in synthesizing biologically active isoindolinones[7]. While early methods relied on the resolution of racemic mixtures, which is often inefficient, modern approaches provide more direct access to enantio-enriched compounds[7]. Key strategies include:

  • Use of Chiral Auxiliaries: Condensing a starting material like 2-formylbenzoic acid with a chiral auxiliary, such as (R)-phenylglycinol, can produce the desired product as a single diastereoisomer[7].

  • Catalytic Asymmetric Methodologies: The use of chiral metal catalysts (e.g., Rhodium complexes with chiral ligands) or organocatalysts in annulation reactions can provide isoindolinones with excellent enantioselectivity[1][7].

  • Chiral Phase Transfer Catalysis: This is another effective strategy for establishing chirality during the synthesis[7].

Troubleshooting Guide

Problem 1: Low or No Yield

Q: My reaction has a very low yield or did not work at all. What are the common causes and how can I fix it?

A: Low yields are a frequent issue in organic synthesis. A systematic approach is needed to identify the root cause.[8][9].

Possible Causes & Solutions:

  • Reagent and Solvent Quality:

    • Moisture/Air Sensitivity: Many organometallic reactions (e.g., those using Pd, Rh, or Cu catalysts) are sensitive to air and moisture[1]. Ensure solvents are properly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon)[8].

    • Impure Starting Materials: The purity of starting materials is critical. Impurities can inhibit catalysts or lead to side reactions[8]. Purify starting materials if their quality is questionable.

  • Reaction Conditions:

    • Temperature & Time: The reaction may not have reached completion or, conversely, the product may have decomposed over time. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time[9]. Some transformations require high temperatures, but this can also lead to degradation[10].

    • Reagent Stoichiometry & Addition: Adding reagents too quickly can cause temperature fluctuations or localized high concentrations, leading to side products[8]. Consider slower, dropwise addition. Ensure the stoichiometry is correct, as using an excess of one reagent may be necessary in some cases[10].

  • Workup & Isolation:

    • Product Loss during Extraction: Your product might be partially soluble in the aqueous layer used during workup[9]. Re-extract the aqueous layer with a different organic solvent.

    • Product Instability: The product may be unstable to the acidic or basic conditions of the workup[9]. Test the stability of a small sample before performing the full workup.

    • Loss during Purification: The product may be irreversibly adsorbed onto the silica gel during column chromatography or may be too volatile and lost during solvent evaporation[9].

A logical workflow for troubleshooting low yields can help pinpoint the issue systematically.

G Diagram 1: Troubleshooting Low Yield start Low Yield Observed check_reagents Check Starting Materials (Purity, Moisture) start->check_reagents Problem Area? check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions Problem Area? check_workup Evaluate Workup & Isolation start->check_workup Problem Area? sol_reagents Purify/Dry Reagents Use Inert Atmosphere check_reagents->sol_reagents Solution sol_conditions Optimize Temp/Time via TLC Ensure Proper Mixing check_conditions->sol_conditions Solution sol_workup Re-extract Aqueous Layer Modify pH of Workup Change Purification Method check_workup->sol_workup Solution

Caption: Troubleshooting decision flow for low-yield reactions.

Problem 2: Significant Side Product Formation

Q: My crude reaction mixture shows multiple spots on TLC, indicating many side products. How can I improve the selectivity?

A: The formation of byproducts often points to issues with reaction conditions or substrate reactivity.

Possible Causes & Solutions:

  • Reaction Temperature: High reaction temperatures, while sometimes necessary to drive a reaction to completion, can provide the activation energy for undesired reaction pathways[10]. Try running the reaction at a lower temperature for a longer period.

  • Substrate Reactivity: Some substrates, particularly those with multiple reactive sites or electron-withdrawing/donating groups in certain positions, can lead to diminished yields or the formation of isomers[1]. For example, in some palladium-catalyzed reactions, substituents at the meta-position of the benzamide can result in lower yields[1]. It may be necessary to use protecting groups for other reactive functionalities on your molecule.

  • Catalyst and Ligand Choice: In transition-metal catalysis, the choice of ligand can significantly influence the selectivity of the reaction. Experimenting with different ligands may help suppress side reactions.

Problem 3: Difficulty with Purification

Q: I'm struggling to purify my isoindolinone derivative. What are the best practices?

A: Purification is a critical step that can be challenging. The two most common methods are column chromatography and recrystallization.

  • Column Chromatography:

    • Solvent System: Finding the right eluent system is key. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate)[11]. A good separation is typically achieved when the desired compound has an Rf value of ~0.3 on the TLC plate.

    • Streaking/Tailing: If the compound streaks on the TLC plate, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization of acidic or basic functional groups.

  • Recrystallization:

    • This technique can yield very pure material if a suitable solvent is found. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot[5]. Test small batches with various solvents to find the best one.

  • Alternative Approaches: Some modern synthetic protocols are designed specifically to avoid "tedious column chromatography" by producing a clean product that can be isolated by simple filtration or precipitation[6].

Data and Protocols

Table 1: Effect of Solvent on Reaction Yield

The choice of solvent can significantly impact reaction outcomes. The following data is adapted from an ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones, demonstrating the effect of the reaction medium on yield[10].

EntrySolventYield (%)
1Toluene65
2Ethanol70
3iso-Propanol75
4n-Butanol70
5Dichloromethane68
6Acetonitrile68
7No Solvent55
8WaterLow

Data adapted from a specific reaction; results may vary for different synthetic routes[10].

Experimental Protocols

A general workflow for the synthesis of isoindolinone derivatives is outlined below.

G Diagram 2: General Synthesis & Analysis Workflow start Starting Materials (e.g., 2-formylbenzoic acid, amine) setup Reaction Setup (Solvent, Catalyst, Inert Atmosphere) start->setup reaction Reaction (Stirring, Heating, Ultrasonication) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Workup (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify product Pure Isoindolinone Derivative purify->product

Caption: A generalized workflow for isoindolinone synthesis.

Protocol 1: General Procedure for Metal-Free Synthesis of 3-Hydroxyisoindolinones[5]

This protocol is based on a one-pot synthesis from 2-benzoylbenzoic acid.

  • Reaction Setup: To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid (TFA).

  • Reagent Addition: Add chlorosulfonyl isocyanate (CSI) (1.1 eq) to the mixture.

  • Stirring: Stir the resulting mixture at room temperature for 2 hours.

  • Second Reagent Addition: Add the corresponding alcohol (e.g., ethanol, 1 mL) and continue stirring at room temperature for 1 hour.

  • Workup: After the reaction is complete (monitored by TLC), remove the volatile components under reduced pressure.

  • Purification: Purify the resulting residue by thin-layer chromatography or column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield the pure product[5].

Protocol 2: Synthesis of 3-((nitrophenyl)amino)isoindolin-1-one Derivatives[12]

This procedure describes an addition reaction from 2-cyanobenzaldehyde.

  • Dissolution: Dissolve 2-cyanobenzaldehyde (2.50 mmol) and a 2-nitroaniline derivative (1 mmol) in dichloromethane (1 mL). Warm the mixture for 1 minute to ensure complete dissolution of the starting materials.

  • Reaction Initiation: Cool the mixture to room temperature and add 0.4 mL of 5% KOH in methanol. The solution will turn red, and heat will be released just before a yellow paste forms.

  • Isolation: Collect the product by suction filtration.

  • Washing: Wash the collected solid with water and then with cold methanol to afford the desired product[12].

References

Technical Support Center: Optimizing Reaction Conditions for Isoindolinone Oxime Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isoindolinone oximes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to assist you in your synthesis endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of isoindolinone oximes.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the isoindolinone precursor: The initial cyclization to form the isoindolinone ring may be inefficient. 2. Inactive hydroxylamine: Hydroxylamine hydrochloride may not have been effectively converted to the free base, or the reagent may have degraded. 3. Unfavorable reaction pH: The pH of the reaction mixture is critical for oxime formation.[1] 4. Steric hindrance: The carbonyl group on the isoindolinone precursor may be sterically hindered, slowing down the reaction. 5. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Confirm the purity and identity of your isoindolinone precursor using techniques like NMR or mass spectrometry before proceeding to the oximation step. 2. Use a suitable base (e.g., pyridine, sodium acetate, potassium carbonate) to liberate the free hydroxylamine from its hydrochloride salt.[2][3][4] Consider using freshly opened or purified hydroxylamine. 3. Adjust the pH of the reaction. While the optimal pH can be substrate-dependent, a slightly acidic to neutral pH is often effective. For some procedures, a basic medium is used.[5][6] 4. Increase the reaction time and/or temperature. Consider using a less sterically hindered base if applicable. 5. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC.
Formation of Multiple Products/Side Reactions 1. Beckmann rearrangement: The formed oxime can undergo an acid-catalyzed Beckmann rearrangement, especially at elevated temperatures.[7][8] 2. Dehydration of aldoxime: If starting from an aldehyde-containing isoindolinone, the resulting aldoxime can dehydrate to form a nitrile. 3. Reaction with other functional groups: The hydroxylamine may react with other electrophilic sites on the isoindolinone molecule.1. Maintain a neutral or slightly basic pH to minimize the risk of the Beckmann rearrangement. Avoid using strong acids as catalysts if this is a concern. 2. Use milder reaction conditions (lower temperature, shorter reaction time) to favor oxime formation over dehydration. 3. Protect other reactive functional groups on your starting material before attempting the oximation reaction.
Difficulty in Product Purification 1. Co-eluting impurities: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult. 2. Product instability: The isoindolinone oxime may be unstable on silica gel. 3. Oily product: The final product may not crystallize easily.1. Try different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent system can also be an effective purification method.[9] 2. Use a neutral purification technique like neutral alumina chromatography or preparative HPLC. 3. Attempt to form a crystalline salt of the product. Trituration with a non-polar solvent can sometimes induce crystallization.
Inconsistent Reaction Times 1. Variable quality of reagents: The purity of the isoindolinone precursor, hydroxylamine, or solvent can affect the reaction rate. 2. Inconsistent pH control: Small variations in the amount of base or acidic impurities can lead to significant changes in reaction time.1. Ensure all reagents and solvents are of high purity and are properly stored. 2. Carefully control the pH of the reaction mixture, potentially using a buffer system if precise control is needed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for oxime formation?

A1: The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the isoindolinone precursor. This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N-OH bond of the oxime.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction.[2] You can visualize the spots using a UV lamp and/or by staining with an appropriate reagent, such as potassium permanganate or ceric ammonium molybdate.

Q3: What are the typical reaction conditions for isoindolinone oxime formation?

A3: Conditions can vary widely depending on the specific substrate. A common starting point is to react the isoindolinone precursor with hydroxylamine hydrochloride in a solvent like ethanol or pyridine.[2][6] A base such as pyridine or sodium acetate is often added.[2][3] Reaction temperatures can range from room temperature to reflux.

Q4: Should I use hydroxylamine or hydroxylamine hydrochloride?

A4: Hydroxylamine hydrochloride is more stable and commonly used. However, it requires the addition of a base to generate the free hydroxylamine nucleophile in situ.

Q5: My isoindolinone precursor is poorly soluble. What can I do?

A5: You can try using a co-solvent system to improve solubility. Alternatively, performing the reaction at a higher temperature may increase the solubility of your starting material.

Experimental Protocols

Protocol 1: General Procedure for Oximation of an Isoindolinone Precursor

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Isoindolinone precursor (1 equivalent)

  • Hydroxylamine hydrochloride (1.05 - 1.5 equivalents)

  • Pyridine or other suitable base (as solvent or co-solvent)

  • Ethanol (optional, as co-solvent)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve the isoindolinone precursor (1 equivalent) in pyridine.

  • Add hydroxylamine hydrochloride (1.05 - 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine under reduced pressure.

  • To the residue, add ethyl acetate and wash with 1 M HCl to remove any remaining pyridine.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize quantitative data from relevant literature to guide your optimization process.

Table 1: Effect of Base and Solvent on Oxime Synthesis

EntryCarbonyl CompoundReagentBaseSolventTimeYield (%)Reference
13-ChlorobenzaldehydeNH₂OH·HClNa₂CO₃Grinding (solvent-free)2 min95[2]
2Aldehyde/KetoneNH₂OH·HClK₂CO₃Water/Ethanol (Ultrasound)2 min~90-98[5]
3Aldehyde/KetoneNH₂OH·HClPyridineEthanolRefluxVaries[6]
4Aldehyde/KetoneNH₂OH·HClBi₂O₃Grinding (solvent-free)1.5-3 min90-98[7]

Table 2: Synthesis of Isoindolinone Derivatives - A Precursor Step

EntryStarting MaterialReagentsConditionsYield (%)Reference
12-Benzoylbenzoic acidChlorosulfonyl isocyanate, EthanolTFA (cat.), DCM, rt, 3h95[10]
22-Benzoylbenzoic acidChlorosulfonyl isocyanate, PropanolTFA (cat.), DCM, rt, 3h92[10]
32-CarboxybenzaldehydeAmines, H₂Pt nanowires, 1 bar H₂Excellent[11]

Visualizations

Reaction Workflow and Optimization

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization cluster_workup Workup & Purification Start Select Isoindolinone Precursor and Oximation Reagents Conditions Define Initial Reaction Conditions (Solvent, Temp, Stoichiometry) Start->Conditions Run Run Reaction Conditions->Run Monitor Monitor by TLC Run->Monitor Complete Reaction Complete? Complete->Run No Analyze Analyze Yield and Purity Complete->Analyze Yes Troubleshoot Troubleshoot Issues (Low Yield, Side Products) Analyze->Troubleshoot Unsatisfactory Workup Aqueous Workup Analyze->Workup Satisfactory Optimize Optimize Conditions Troubleshoot->Optimize Optimize->Conditions Purify Purification (Chromatography/Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End Final Product

Caption: A workflow diagram for the optimization of isoindolinone oxime formation.

General Mechanism of Oxime Formation

Caption: The general reaction mechanism for the formation of an oxime from a carbonyl compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Benzyloctahydro-4H-isoindol-4-one Oxime and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Benzyloctahydro-4H-isoindol-4-one oxime and other poorly soluble oxime-containing compounds. The following frequently asked questions (FAQs) and troubleshooting guides provide practical solutions and detailed experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound shows poor solubility in aqueous solutions. What are the initial steps to improve this?

A1: Poor aqueous solubility is a common issue for complex organic molecules.[1][2] Initial steps should focus on understanding the compound's physicochemical properties and exploring simple formulation strategies. We recommend the following approach:

  • pH Modification: Since the oxime group has a pKa, altering the pH of the solution can significantly impact solubility. Systematically test the solubility in a range of buffered solutions (e.g., pH 2, 4, 6, 7.4, 8).

  • Co-solvent Systems: Employing water-miscible organic solvents (co-solvents) can substantially increase the solubility of nonpolar compounds.[1][3] Common co-solvents to evaluate include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Particle Size Reduction: The dissolution rate of a compound is inversely related to its particle size.[4] Techniques like micronization can increase the surface area available for dissolution.[1][3]

Q2: What are the most effective solubility enhancement techniques for compounds like this compound?

A2: The choice of a solubility enhancement technique depends on the drug's properties and the desired formulation.[2] For challenging compounds, several advanced methods can be employed:

  • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can improve its dissolution properties.

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[2]

  • Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the dissolution rate and saturation solubility.[1]

A summary of common techniques is presented in the table below.

Technique Principle Typical Fold Increase in Solubility Advantages Disadvantages
pH Adjustment Ionization of the molecule2-100Simple, cost-effectiveOnly applicable to ionizable compounds; risk of precipitation upon pH change
Co-solvency Reducing the polarity of the solvent2-500Simple, rapid formulationPotential for drug precipitation upon dilution; toxicity of some solvents
Micronization Increasing surface area1.5-5 (dissolution rate)Established technologyDoes not increase equilibrium solubility; may not be effective for very insoluble drugs[1]
Nanosuspension Increasing surface area and saturation solubility10-1000Applicable to many drugs; improved bioavailabilityRequires specialized equipment; potential for particle aggregation
Solid Dispersion Molecular dispersion in a carrier10-200Significant solubility enhancementPotential for physical instability (crystallization)
Complexation (Cyclodextrins) Formation of inclusion complexes5-1000High solubilization capacity; can improve stabilityLimited by the size and geometry of the drug and cyclodextrin

Q3: Can the synthesis or purification process affect the solubility of the final compound?

A3: Yes, the final steps of synthesis and purification can significantly influence the solid-state properties of your compound, which in turn affects its solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. The solvent and conditions used for crystallization can favor the formation of a specific polymorph.

  • Amorphous vs. Crystalline: An amorphous form is generally more soluble than its crystalline counterpart due to its higher free energy.

  • Impurities: The presence of impurities can either enhance or decrease solubility.

It is crucial to characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Troubleshooting Guides

Problem: The compound precipitates out of solution when I dilute my stock solution.

Solution Workflow:

G start Precipitation upon dilution of stock solution check_stock Is the stock solution clear and stable? start->check_stock reprepare_stock Reprepare stock solution. Ensure complete dissolution. check_stock->reprepare_stock No check_dilution What is the dilution medium? check_stock->check_dilution Yes aqueous_buffer Aqueous buffer check_dilution->aqueous_buffer organic_solvent Organic solvent check_dilution->organic_solvent solubility_limit Solubility limit in the final medium likely exceeded. aqueous_buffer->solubility_limit organic_solvent->check_dilution Re-evaluate solvent miscibility recommendation1 Decrease the concentration of the final solution. solubility_limit->recommendation1 recommendation2 Use a co-solvent system in the final medium. solubility_limit->recommendation2 recommendation3 Consider a formulation approach like complexation. solubility_limit->recommendation3 G start Inconsistent dissolution results check_compound Characterize solid form (XRPD, DSC). Is the form consistent between batches? start->check_compound control_crystallization Control crystallization conditions to ensure consistent solid form. check_compound->control_crystallization No check_method Review dissolution method parameters. (Apparatus, speed, medium, sampling) check_compound->check_method Yes method_variability Identify and control sources of variability in the method. check_method->method_variability check_stability Is the compound stable in the dissolution medium? check_method->check_stability degradation Compound may be degrading. Use a stabilizing buffer or different medium. check_stability->degradation No no_degradation Proceed with controlled experiments. check_stability->no_degradation Yes

References

Technical Support Center: Troubleshooting Contamination in Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoindolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the synthesis of isoindolinone derivatives. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific challenges related to product purity and contamination.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but after work-up, my crude product is a complex mixture. What are the most common types of contaminants I should expect?

A1: Contamination in isoindolinone synthesis can arise from several sources. The most common impurities include:

  • Unreacted Starting Materials: Depending on the reaction conditions and stoichiometry, you may have residual starting materials such as the parent benzamide, aldehyde, or amine.

  • Uncyclized Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates. For example, in syntheses starting from 2-formylbenzoic acid and an amine, the intermediate imine or aminal may be present.

  • Over-oxidation Products: If the reaction conditions are too harsh or the reaction is run for an extended period, the isoindolinone core or sensitive functional groups on the substituents can be oxidized. A common over-oxidation product is the corresponding phthalimide.

  • Side-Reaction Products: Depending on the specific synthetic route, various side-reactions can occur. For instance, in palladium-catalyzed C-H activation reactions, homo-coupling of the starting materials can be a competing pathway.

  • Catalyst Residues: In metal-catalyzed reactions (e.g., using Palladium, Copper, or Rhodium), residual metal complexes can contaminate the final product.

  • Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts.

Q2: How can I identify the specific contaminants in my product mixture?

A2: A combination of analytical techniques is typically employed for impurity identification:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to get a preliminary assessment of the complexity of your mixture. Different spots will indicate the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative view of the product's purity. By comparing the retention times with known standards of starting materials, you can identify their presence. New peaks will indicate the formation of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the impurity peaks can provide information about their molecular weight, which can help in deducing their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The presence of unexpected signals or the incorrect integration of expected signals can point towards specific impurities. For example, the presence of aldehydic protons may indicate unreacted starting material or an uncyclized intermediate. A compilation of NMR chemical shifts for common laboratory solvents and reagents can be helpful in distinguishing these from your product and byproducts.[1][2][3]

Q3: My desired isoindolinone product is contaminated with the corresponding phthalimide. How can I separate them?

A3: Phthalimides are a common over-oxidation byproduct and can be challenging to separate from the desired isoindolinone due to their similar polarities. Here are a few strategies:

  • Flash Column Chromatography: Careful optimization of the solvent system for flash chromatography is often successful. A less polar solvent system than what is typically used for the isoindolinone may allow for the separation, as phthalimides are often slightly more polar.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the isoindolinone and the phthalimide differ significantly, recrystallization can be an effective purification method. This often requires screening a variety of solvents and solvent mixtures.[4][5][6][7][8]

  • Preparative HPLC: For difficult separations, preparative HPLC can be used to isolate the pure isoindolinone.

Troubleshooting Guides

Problem 1: Low Yield and Presence of Unreacted Starting Materials

Symptoms:

  • TLC/HPLC analysis shows significant amounts of starting materials remaining after the reaction time.

  • The isolated yield of the isoindolinone is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.
Catalyst Deactivation (for catalyzed reactions) In palladium-catalyzed reactions, the catalyst can be deactivated by poisoning from impurities in the starting materials or solvents, or by the formation of inactive palladium black.[9][10][11] Ensure all reagents and solvents are pure and dry. Consider using a higher catalyst loading or adding a ligand that stabilizes the active catalytic species.
Poor Quality of Reagents or Solvents Use freshly purified reagents and anhydrous solvents. Impurities in starting materials can inhibit the reaction or lead to side products.
Incorrect Stoichiometry Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of one of the reagents can drive the reaction to completion.
Problem 2: Presence of Uncyclized Intermediates

Symptoms:

  • NMR spectrum shows signals corresponding to an open-chain intermediate (e.g., aldehydic or imine protons).

  • LC-MS analysis shows a peak with the expected mass of the uncyclized intermediate.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficiently Forcing Conditions for Cyclization The cyclization step may require more forcing conditions than the initial bond formation. This could involve higher temperatures, a different solvent, or the addition of a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the cyclized product.
Steric Hindrance Bulky substituents on the starting materials can hinder the intramolecular cyclization. In such cases, longer reaction times or higher temperatures may be necessary.
Reversibility of the Cyclization Step If the cyclization is reversible, ensure that the reaction conditions favor the product. This could involve removing a byproduct (e.g., water) as it is formed.
Problem 3: Formation of Over-oxidation Products (e.g., Phthalimides)

Symptoms:

  • TLC/HPLC shows a more polar spot/peak in addition to the product.

  • LC-MS shows a peak with a mass corresponding to the addition of an oxygen atom to the isoindolinone.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Reaction Time is Too Long Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-oxidation of the product.
Oxidant is Too Strong or in Excess If using an external oxidant, consider using a milder one or reducing the stoichiometry. For aerobic oxidations, reducing the reaction temperature may help.
Presence of Oxygen in Air-Sensitive Reactions For reactions that are sensitive to air, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Purification of Isoindolinones by Flash Column Chromatography

  • Prepare the Column: A glass column is slurry-packed with silica gel in the chosen eluent system. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Sample Preparation: The crude product is dissolved in a minimal amount of the eluent or a more polar solvent and then adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to obtain a dry powder.

  • Loading the Sample: The dried sample on silica is carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Analysis of Fractions: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified isoindolinone.

Protocol 2: General Procedure for Recrystallization of Isoindolinones

  • Solvent Selection: A suitable solvent or solvent pair is chosen in which the isoindolinone is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5][6][7][8]

  • Dissolution: The crude isoindolinone is placed in an Erlenmeyer flask, and a minimum amount of the hot solvent is added to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation of Crystals: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow cluster_Analysis Initial Analysis cluster_Troubleshooting Troubleshooting Path Observe_Problem Problem Observed (e.g., Low Yield, Impure Product) Analyze_Mixture Analyze Reaction Mixture (TLC, HPLC, LC-MS, NMR) Observe_Problem->Analyze_Mixture Unreacted_SM Unreacted Starting Material? Analyze_Mixture->Unreacted_SM Incomplete_Cyclization Incomplete Cyclization? Unreacted_SM->Incomplete_Cyclization No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Conditions Yes Side_Products Side Products Formed? Incomplete_Cyclization->Side_Products No Incomplete_Cyclization->Optimize_Conditions Yes Modify_Workup Modify Work-up/ Purification Side_Products->Modify_Workup Yes Optimize_Conditions->Analyze_Mixture Re-analyze Modify_Workup->Analyze_Mixture Re-analyze Re-evaluate_Route Re-evaluate Synthetic Route/ Catalyst System Modify_Workup->Re-evaluate_Route If still impure Re-evaluate_Route->Analyze_Mixture

Caption: A logical workflow for troubleshooting common issues in isoindolinone synthesis.

Purification_Strategy Crude_Product Crude Isoindolinone Product TLC_Analysis Initial Purity Assessment (TLC) Crude_Product->TLC_Analysis Gross_Impurities Gross Impurities Present? TLC_Analysis->Gross_Impurities Column_Chromatography Flash Column Chromatography Gross_Impurities->Column_Chromatography Yes Recrystallization Recrystallization Gross_Impurities->Recrystallization No Minor_Impurities Minor Impurities Remain? Column_Chromatography->Minor_Impurities Minor_Impurities->Recrystallization Yes Pure_Product Pure Isoindolinone Minor_Impurities->Pure_Product No Recrystallization->Pure_Product Purity Acceptable Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC Purity Not Acceptable Prep_HPLC->Pure_Product

Caption: A decision tree for selecting an appropriate purification strategy for isoindolinones.

References

Technical Support Center: Purification of 2-Benzyloctahydro-4H-isoindol-4-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Benzyloctahydro-4H-isoindol-4-one oxime.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. Assuming the oxime is prepared from the corresponding ketone (2-Benzyloctahydro-4H-isoindol-4-one) and hydroxylamine, you can expect the following:

  • Unreacted Starting Material: Residual 2-Benzyloctahydro-4H-isoindol-4-one.

  • Excess Reagents: Unreacted hydroxylamine and its salts.

  • Stereoisomers: The oxime can exist as syn and anti isomers, which may have different polarities.[1]

  • By-products: Depending on the reaction conditions, side products from rearrangement or degradation may be present.

Q2: What are the recommended general purification strategies for this compound?

A2: The primary purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity. Often, a combination of both is most effective.

Q3: How can I remove unreacted hydroxylamine hydrochloride from my crude product?

A3: Unreacted hydroxylamine hydrochloride is a salt and can typically be removed by a simple aqueous workup. After the reaction, quenching with water and extracting the product into an organic solvent (like ethyl acetate or dichloromethane) will leave the hydroxylamine salt in the aqueous phase. Washing the organic layer with a saturated sodium bicarbonate solution can further help to neutralize and remove any remaining acidic impurities.

Troubleshooting Guides

Column Chromatography

Issue: My compound is not separating well from impurities on the silica gel column.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal. Perform a thorough TLC analysis with various solvent systems to find the best separation. A good starting point for moderately polar compounds like this oxime is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). Gradually increasing the polarity of the eluent during the column run (gradient elution) can improve separation.
Co-eluting Impurities The impurity may have a very similar polarity to your product. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography (C18 silica) if the compound is sufficiently polar.
Compound Degradation on Silica Some compounds can degrade on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
Overloading the Column Too much crude material was loaded onto the column, leading to broad peaks and poor separation. Use an appropriate amount of silica gel relative to your crude product (typically a 50:1 to 100:1 ratio by weight).

Recommended Solvent Systems for Column Chromatography:

Solvent System Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for many organic compounds. The polarity can be gradually increased.
Dichloromethane / Methanol99:1 to 9:1Useful for more polar compounds. The high solubility in dichloromethane can be advantageous.
Toluene / Acetone9:1 to 1:1An alternative system that can offer different selectivity.
Recrystallization

Issue: I am unable to get my compound to crystallize.

Possible Cause Troubleshooting Step
Solvent Choice is Not Ideal The compound may be too soluble or insoluble in the chosen solvent. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents on a small scale.
Supersaturation Not Achieved The solution may not be concentrated enough. Slowly evaporate some of the solvent to increase the concentration.
Crystallization is Slow Some compounds require more time to crystallize. After cooling to room temperature, place the solution in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Presence of Oily Impurities Oily impurities can inhibit crystallization. Try to purify the crude material by column chromatography first to remove these impurities.

Recommended Solvents for Recrystallization:

Solvent/Solvent System Notes
EthanolOximes and related heterocyclic compounds often crystallize well from alcohols.[1]
IsopropanolSimilar to ethanol, can be a good choice.
Ethyl Acetate / HexaneDissolve the compound in a minimum amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly turbid. Cool down to allow for crystallization.
Acetone / WaterDissolve the compound in a minimum amount of hot acetone and add water dropwise until turbidity persists. Reheat to get a clear solution and then cool slowly.

Experimental Protocols

General Column Chromatography Protocol
  • Prepare the Column: Pack a glass column with silica gel (slurry packing with the initial eluent is recommended).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Load the Column: Carefully apply the sample to the top of the silica bed.

  • Elute: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

General Recrystallization Protocol
  • Dissolve the Crude Product: In a flask, add a small amount of the chosen recrystallization solvent to the crude product. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification CrudeProduct Crude 2-Benzyloctahydro-4H- isoindol-4-one oxime Workup Quench with H2O Extract with Organic Solvent Wash with NaHCO3 (aq) Dry and Concentrate CrudeProduct->Workup Remove water-soluble impurities ColumnChromatography Column Chromatography (e.g., Hexane/EtOAc) Workup->ColumnChromatography Separate by polarity Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) Workup->Recrystallization Alternative/Additional Step PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct Analysis Purity Analysis (TLC, NMR, etc.) PureProduct->Analysis Confirm Purity

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_column_solutions Column Chromatography Solutions cluster_recrystallization_solutions Recrystallization Solutions Start Purification Unsuccessful CheckPurity Assess Purity Issue (TLC, NMR of crude) Start->CheckPurity ColumnIssue Column Chromatography Problem? CheckPurity->ColumnIssue If using column RecrystallizationIssue Recrystallization Problem? CheckPurity->RecrystallizationIssue If recrystallizing OptimizeSolvent Optimize Solvent System ColumnIssue->OptimizeSolvent Yes ScreenSolvents Screen Different Solvents RecrystallizationIssue->ScreenSolvents Yes ChangeStationaryPhase Change Stationary Phase OptimizeSolvent->ChangeStationaryPhase CheckLoading Reduce Column Loading ChangeStationaryPhase->CheckLoading InduceCrystallization Induce Crystallization (scratching, seeding) ScreenSolvents->InduceCrystallization PrePurify Pre-purify by Chromatography InduceCrystallization->PrePurify

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Stability of 2-Benzyloctahydro-4H-isoindol-4-one oxime in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Benzyloctahydro-4H-isoindol-4-one oxime in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for oximes like this compound are hydrolysis, oxidation, and photolysis.[1] Hydrolysis of the oxime bond can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding ketone (2-Benzyloctahydro-4H-isoindol-4-one) and hydroxylamine.[2] Oxidation can occur in the presence of oxidizing agents or exposure to air, while photolysis can be initiated by exposure to light, especially UV radiation.

Q2: What are the optimal pH conditions for maximizing the stability of this compound in aqueous solutions?

A2: Generally, oximes exhibit enhanced stability in acidic conditions.[3][4] For many oxime-containing compounds, a pH range of 2 to 5 has been found to be optimal for minimizing hydrolysis.[4][5] However, the ideal pH for this compound should be determined empirically through a pH-rate profile study. It is crucial to avoid highly basic conditions, which can significantly accelerate hydrolysis.

Q3: How does temperature affect the stability of the compound?

A3: Temperature significantly influences the rate of degradation. As with most chemical reactions, higher temperatures accelerate the degradation of this compound.[6] For prolonged storage, it is recommended to keep solutions at refrigerated (2-8 °C) or frozen temperatures to minimize degradation. The relationship between temperature and degradation rate can be quantified using the Arrhenius equation by conducting studies at elevated temperatures.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: The choice of solvent can impact the stability of the compound. While aqueous buffers are common for biological assays, organic solvents such as ethanol, methanol, or acetonitrile may offer better stability for stock solutions by minimizing hydrolysis. When using aqueous solutions, it is essential to control the pH. For long-term storage, anhydrous organic solvents are preferable. Solubility and stability should be tested in a range of solvents to determine the most suitable one for your specific application.

Q5: Are there any known stabilizers that can be added to the solution?

A5: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help to mitigate oxidative degradation.[7] For compounds susceptible to metal-catalyzed degradation, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.[7] Some studies on cycloalkanone oximes have suggested that oxoacids of boron or phosphorus can act as stabilizers.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Solution

Possible Cause: Degradation of this compound due to hydrolysis, oxidation, or photolysis.

Troubleshooting Steps:

  • pH Assessment:

    • Measure the pH of your solution.

    • If the pH is neutral or basic, adjust it to a mildly acidic range (e.g., pH 4-5) using a suitable buffer system (e.g., acetate buffer).

    • Rationale: Oximes are generally more stable at acidic pH.[3][4]

  • Temperature Control:

    • Ensure that the solution is stored at the recommended temperature (refrigerated or frozen).

    • Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot the stock solution into smaller volumes.

    • Rationale: Lower temperatures slow down the rate of chemical degradation.[6]

  • Exclusion of Light and Oxygen:

    • Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • For oxygen-sensitive compounds, degas the solvent before use and consider blanketing the solution with an inert gas like nitrogen or argon.

    • Rationale: Light and oxygen can promote photolytic and oxidative degradation, respectively.[1]

  • Solvent Evaluation:

    • If using aqueous solutions for stock, consider preparing a concentrated stock in an anhydrous organic solvent (e.g., DMSO, ethanol) and diluting it into the aqueous buffer immediately before use.

    • Rationale: Organic solvents can prevent hydrolysis.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Perform a forced degradation study to intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • This will help in identifying the retention times of potential degradation products.

    • Rationale: Forced degradation studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[8]

  • Peak Purity Analysis:

    • Use a photodiode array (PDA) detector during HPLC analysis to assess the peak purity of the parent compound and any new peaks.

    • Rationale: This helps to confirm if the new peaks are single components and not co-eluting impurities.

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks.

    • This information can be used to propose the structures of the degradation products.

    • Rationale: MS is a powerful tool for the identification of unknown compounds.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under various stress conditions, as would be determined by a forced degradation study. This data is for illustrative purposes to guide experimental design.

Stress ConditionTemperatureDuration% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
0.1 M HCl60 °C24 hours15%2-Benzyloctahydro-4H-isoindol-4-one
0.1 M NaOH25 °C8 hours40%2-Benzyloctahydro-4H-isoindol-4-one
3% H₂O₂25 °C24 hours10%Oxidized derivatives
Thermal80 °C48 hours25%Rearrangement products, Nitrile derivatives
Photolytic (UV)25 °C24 hours20%Isomers, Photolytic cleavage products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25 °C) for 8 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a thermostatic oven at 80 °C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Dilute the exposed solution with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: 10% A, 90% B

    • 30.1-35 min: Return to 90% A, 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 25°C) stock->base oxidation Oxidation (3% H2O2, 25°C) stock->oxidation photo Photolytic Stress (Solution, UV light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal Thermal Stress (Solid, 80°C) thermal->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms Troubleshooting_Logic cluster_investigation Initial Investigation cluster_action Corrective Actions cluster_degradation_id Degradation Product Identification start Issue: Loss of Potency or Unexpected Peaks in HPLC check_params Check Solution pH, Storage Temp, Light Exposure start->check_params is_issue Parameters Optimal? check_params->is_issue adjust_params Adjust pH to acidic, Store cold & dark, Use anhydrous stock is_issue->adjust_params No forced_degradation Perform Forced Degradation Study is_issue->forced_degradation Yes adjust_params->start Re-evaluate analyze_degradants Analyze by LC-MS to Identify Degradants forced_degradation->analyze_degradants

References

Technical Support Center: Refining Assay Protocols for Isoindolinone Oxime Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with isoindolinone oximes. The information is designed to assist scientists and drug development professionals in refining their assay protocols and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My isoindolinone oxime is not showing any activity in the cell viability assay. What are the possible reasons?

A1: Several factors could contribute to a lack of activity. Consider the following:

  • Compound Solubility: Ensure your isoindolinone oxime is fully dissolved in the assay medium. Precipitated compound will not be available to the cells. Consider using a different solvent or a lower concentration.

  • Cell Line Selection: The target of your compound may not be present or may be expressed at very low levels in the chosen cell line. Verify target expression using techniques like Western Blot or qPCR.[1]

  • Incubation Time: The compound may require a longer incubation time to exert its effects. Perform a time-course experiment to determine the optimal incubation period.

  • Compound Stability: The isoindolinone oxime may be unstable in the cell culture medium. Assess the stability of your compound under assay conditions.

  • Assay Choice: The chosen cell viability assay (e.g., MTT, WST-1) may not be sensitive enough to detect subtle changes. Consider trying an alternative method.[2]

Q2: I am observing high background in my enzyme inhibition assay (e.g., ELISA). How can I troubleshoot this?

A2: High background can obscure your results. Here are some common causes and solutions:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents. Increase the number of wash steps and ensure thorough aspiration of wash buffer.[1][3][4][5]

  • Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific binding. Try increasing the concentration of the blocking agent (e.g., BSA or non-fat milk) or extending the blocking incubation time.[1][5]

  • Antibody Concentration: The primary or secondary antibody concentrations may be too high, leading to non-specific binding. Titrate your antibodies to determine the optimal dilution.

  • Contamination: Reagents or plates may be contaminated. Use fresh, sterile reagents and high-quality plates.[3]

  • Substrate Deterioration: Ensure the substrate solution is fresh and has not been exposed to light for extended periods.[3]

Q3: How do I determine the appropriate concentration range for my isoindolinone oxime in an IC50 experiment?

A3: To determine the half-maximal inhibitory concentration (IC50), it is crucial to test a wide range of concentrations that bracket the expected IC50 value.

  • Start with a broad range: Begin with a wide concentration range (e.g., from nanomolar to high micromolar) to get a preliminary idea of the compound's potency.

  • Perform a dose-response curve: Use a serial dilution of the compound to generate a dose-response curve. A typical experiment might include 8-12 concentrations.

  • Analyze the data: Plot the percentage of inhibition against the log of the compound concentration. Use a non-linear regression model to fit the data and calculate the IC50 value.[6]

Troubleshooting Guides

Cell-Based Assays
Problem Possible Cause Recommended Solution
Inconsistent results between replicates Pipetting errors, uneven cell seeding, edge effects in the plate.Calibrate pipettes regularly. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only.[1]
High cell death in control wells Poor cell health, contamination (e.g., mycoplasma), incubator issues.Use healthy, low-passage number cells. Regularly test for mycoplasma contamination. Ensure proper incubator temperature and CO2 levels.[1]
Compound precipitation in media Low compound solubility.Test compound solubility in the assay medium beforehand. Use a co-solvent (e.g., DMSO) at a final concentration that is not toxic to the cells.
Enzyme Inhibition Assays
Problem Possible Cause Recommended Solution
No inhibition observed Inactive compound, incorrect enzyme concentration, substrate concentration too high.Verify the identity and purity of the isoindolinone oxime. Optimize the enzyme concentration to ensure the reaction is in the linear range. Use a substrate concentration at or below the Km value.
Irreproducible IC50 values Assay variability, time-dependent inhibition.Standardize all assay parameters (incubation times, temperatures, reagent concentrations). Pre-incubate the enzyme and inhibitor for varying times to check for time-dependent effects.
High signal in negative controls Autofluorescence of the compound.Run a control with the compound alone (no enzyme) to check for intrinsic fluorescence or absorbance at the assay wavelength.
Western Blotting for Target Validation
Problem Possible Cause Recommended Solution
Weak or no signal for the target protein Low protein expression, inefficient protein transfer, incorrect antibody dilution.Ensure the chosen cell line expresses the target protein at detectable levels. Optimize transfer conditions (time, voltage). Titrate the primary antibody concentration.
High background or non-specific bands Antibody concentration too high, insufficient blocking, inadequate washing.Reduce the primary and/or secondary antibody concentration. Increase blocking time or try a different blocking agent. Increase the number and duration of wash steps.
"Smiling" or distorted bands Uneven heating of the gel during electrophoresis.Run the gel at a lower voltage for a longer period. Ensure the running buffer is fresh and properly prepared.

Quantitative Data Summary

The following tables summarize the inhibitory and antioxidant activities of a series of novel isoindolinone derivatives as reported in the literature.

Table 1: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives [7][8][9]

CompoundhCA I Ki (nM)hCA II Ki (nM)
2a 87.08 ± 35.21160.34 ± 46.59
2b 42.17 ± 11.1455.48 ± 10.41
2c 11.48 ± 4.189.32 ± 2.35
2d 25.43 ± 6.2738.19 ± 7.15
2e 18.91 ± 5.0321.76 ± 4.88
2f 16.09 ± 4.1414.87 ± 3.25
Acetazolamide (Standard) 250.0 ± 0.012.0 ± 0.0

Table 2: Antioxidant Activity of Isoindolinone Derivatives [7]

CompoundABTS Cation Radical Scavenging (% Inhibition at 30 µg/mL)Fe+2-Fe+3 Reduction Capacity (Absorbance at 700 nm)
2a 21.34 ± 1.120.158 ± 0.007
2b 25.78 ± 1.050.189 ± 0.009
2c 35.12 ± 1.210.254 ± 0.011
2d 28.45 ± 1.150.201 ± 0.010
2e 31.67 ± 1.180.227 ± 0.010
2f 38.91 ± 1.250.288 ± 0.012
BHA (Standard) 95.43 ± 0.540.987 ± 0.021
BHT (Standard) 92.11 ± 0.610.954 ± 0.018
α-Tocopherol (Standard) 88.76 ± 0.730.912 ± 0.015

Experimental Protocols

Carbonic Anhydrase Inhibition Assay[7][8][9]

This protocol describes a colorimetric method to determine the inhibitory activity of isoindolinone oximes against human carbonic anhydrase (hCA) isoforms I and II.

Materials:

  • Purified hCA I and hCA II

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Isoindolinone oxime compounds

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the isoindolinone oxime in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 3 minutes using a microplate reader.

  • The rate of the enzymatic reaction is determined by the increase in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the Ki values by fitting the data to the appropriate inhibition model.

WST-1 Cell Viability Assay[7]

This protocol outlines a method to assess the cytotoxic effects of isoindolinone oximes on cancer cell lines.

Materials:

  • A549 (human lung carcinoma) or other suitable cancer cell line

  • L929 (murine fibroblast) or other non-cancerous cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isoindolinone oxime compounds

  • WST-1 reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the isoindolinone oxime compounds in serum-free medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (from 6.25 µg/mL to 500 µg/mL).

  • Incubate the plates for 24 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for an additional 1-4 hours, or until a color change is apparent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Antioxidant Activity - ABTS Radical Scavenging Assay[7]

This protocol measures the ability of isoindolinone oximes to scavenge the ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS, pH 7.4)

  • Isoindolinone oxime compounds

  • Standard antioxidants (e.g., BHA, BHT, α-tocopherol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Add 10 µL of the isoindolinone oxime solution (at 30 µg/mL) to 190 µL of the diluted ABTS radical solution in a 96-well plate.

  • Incubate the mixture for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS radical.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_validation Target Validation & Mechanism cluster_data Data Analysis Compound Isoindolinone Oxime Synthesis & Purification Viability Cell Viability Assay (WST-1) Compound->Viability Inhibition Enzyme Inhibition Assay (Carbonic Anhydrase) Compound->Inhibition Antioxidant Antioxidant Assay (ABTS, FRAP) Compound->Antioxidant Cells Cell Line Culture (e.g., A549, L929) Cells->Viability Enzyme Enzyme Preparation (e.g., hCA I, hCA II) Enzyme->Inhibition Western Western Blot Viability->Western IC50 IC50/Ki Determination Viability->IC50 Inhibition->IC50 Stats Statistical Analysis Antioxidant->Stats Signaling Signaling Pathway Analysis Western->Signaling IC50->Stats

Caption: General experimental workflow for assessing the activity of isoindolinone oximes.

troubleshooting_workflow Start Assay Fails (e.g., no activity, high background) CheckCompound Check Compound (Solubility, Purity, Stability) Start->CheckCompound CheckAssay Review Assay Protocol (Controls, Reagents, Parameters) CheckCompound->CheckAssay Compound OK Consult Consult Literature/ Technical Support CheckCompound->Consult Compound Issue Optimize Optimize Assay Conditions (Concentrations, Incubation Times) CheckAssay->Optimize Protocol OK CheckAssay->Consult Protocol Issue ReRun Re-run Assay Optimize->ReRun ReRun->CheckCompound Results Invalid Success Successful Assay ReRun->Success Results Valid

Caption: A logical troubleshooting workflow for common assay problems.

signaling_pathway cluster_cell Cell Isoindolinone Isoindolinone Oxime MAPK_Pathway MAPK/ERK Pathway Isoindolinone->MAPK_Pathway Mitochondria Mitochondria Isoindolinone->Mitochondria Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for isoindolinone oxime-induced apoptosis.[10][11][12]

References

addressing off-target effects of 2-Benzyloctahydro-4H-isoindol-4-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Benzyloctahydro-4H-isoindol-4-one oxime

Disclaimer: Publicly available scientific literature and databases contain limited to no specific information on the biological activity or off-target effects of this compound. The following technical support guide has been constructed based on the known pharmacological profiles of the core chemical structures: isoindolone derivatives and oxime derivatives . Researchers should use this information as a general framework for anticipating and troubleshooting potential off-target effects.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and experimental protocols to help identify and address potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential, uncharacterized biological activities of a novel isoindolone oxime compound?

A1: Based on its structural motifs, this compound may possess a range of biological activities. Isoindolone derivatives are known for anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2] Oxime derivatives have shown antimicrobial, antioxidant, and enzyme-inhibiting properties.[3][4] Therefore, it is crucial to screen for a broad range of activities beyond the primary intended target.

Q2: My compound shows unexpected cytotoxicity in certain cell lines. What could be the cause?

A2: Unexpected cytotoxicity could stem from several off-target effects common to related compounds. These may include:

  • Mitochondrial toxicity: Some compounds can interfere with mitochondrial respiration.

  • hERG channel inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity, which may manifest as cytotoxicity in certain cardiac cell models.[5]

  • Caspase activation: Off-target kinase inhibition or other pathway modulation can trigger apoptosis.[2]

  • Reactive Oxygen Species (ROS) production: Some molecules can induce oxidative stress, leading to cell death.[6]

Q3: I am observing high variability in my assay results. How can I troubleshoot this?

A3: High variability can be due to compound instability, off-target effects, or experimental setup. Consider the following:

  • Compound Stability: Verify the stability of the compound in your assay medium. Degradation can lead to inconsistent active concentrations.

  • CYP450 Interaction: If using liver microsomes or cell lines with high metabolic activity, your compound might be metabolized by cytochrome P450 enzymes, altering its concentration and activity.[5]

  • Promiscuous Inhibition: At higher concentrations, the compound may be acting as a promiscuous inhibitor through aggregation or other non-specific mechanisms. Including a non-ionic detergent like Triton X-100 in your buffer can help identify this.

Q4: My in-vivo results do not correlate with my in-vitro potency. What off-target effects might explain this discrepancy?

A4: Discrepancies between in-vitro and in-vivo data often point to pharmacokinetic or systemic off-target issues. Potential causes include:

  • Rapid Metabolism: The compound may be quickly metabolized in vivo, leading to lower-than-expected exposure.

  • Protein Binding: High plasma protein binding can reduce the free concentration of the compound available to interact with its target.

  • Immunomodulatory Effects: Isoindolone derivatives, like thalidomide, can have potent immunomodulatory effects that may not be apparent in simple in-vitro assays but significantly impact in-vivo models.[1]

  • Cholinesterase Inhibition: Some isoindoline derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could lead to systemic cholinergic effects in vivo.[7]

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Cellular Response

You observe a cellular phenotype (e.g., changes in morphology, cell cycle arrest) that is inconsistent with the known function of your primary target.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Verify Primary Target Engagement (e.g., CETSA, Western Blot for p-substrates) A->B C Is Target Engaged? B->C D Yes C->D   E No C->E   G Investigate Off-Target Effects D->G F Troubleshoot Primary Assay (Compound stability, cell permeability) E->F H Kinome Scan (Broad panel kinase screen) G->H I GPCR Panel Screen G->I J Ion Channel Panel (especially hERG) G->J K Identify Off-Target Candidate(s) H->K I->K J->K L Validate with Orthogonal Assays (e.g., specific inhibitors, siRNA) K->L

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Issue 2: Inconsistent IC50/EC50 Values Across Different Assays

The measured potency of your compound varies significantly depending on the assay format (e.g., biochemical vs. cell-based).

Potential Causes & Solutions Table:

Potential CauseSuggested ActionRationale
Cell Permeability Compare potency in intact cells vs. lysed cells.A significant drop in potency in intact cells suggests poor membrane permeability.
Efflux Pump Activity Use cell lines with and without efflux pump inhibitors (e.g., verapamil for P-gp).If potency increases with inhibitors, the compound is likely a substrate for efflux pumps.
Metabolic Instability Perform an assay in the presence of liver microsomes (S9 fraction).Rapid loss of the parent compound indicates metabolic liability. Isoindolones can be targets for CYP450 enzymes.[5]
Assay Interference Run assays for autofluorescence, light scattering, or luciferase inhibition.The compound may be directly interfering with the assay technology, leading to artificial results.

Data on Related Compound Classes

The following tables summarize potential activities based on the broader chemical classes of isoindolones and oximes. These should be considered potential areas for off-target screening.

Table 1: Potential Biological Targets of Isoindolone Derivatives

Target ClassSpecific ExamplesPotential EffectReference
Enzymes IDO1, COX-1/COX-2, AChE, BuChEInhibition[5][7][8]
Immunomodulation Cereblon (CRBN)Modulation of cytokine production (TNF-α)[1]
Ion Channels hERGInhibition (Cardiotoxicity risk)[5]
Receptors Dopamine (D2), Serotonin (5-HT1A, 5-HT2A)Antagonism[9]

Table 2: Potential Biological Activities of Oxime Derivatives

Activity ClassSpecific ExamplesPotential EffectReference
Enzyme Inhibition FabH (β-ketoacyl-acyl-carrier-protein synthase III)Antimicrobial activity[3]
Antioxidant ROS Scavenging, Metal ChelatingReduction of oxidative stress[4][6]
Anti-inflammatory COX/LOX InhibitionReduction of inflammation[10]
Antimicrobial Various bacterial and fungal strainsGrowth inhibition[3][11]

Experimental Protocols

Protocol 1: Assessing hERG Channel Inhibition via Patch-Clamp

This protocol provides a high-level overview for assessing potential cardiotoxicity.

Experimental Workflow:

A Prepare HEK293 cells stably expressing hERG channel B Culture cells to 70-80% confluency A->B C Harvest cells and prepare for automated patch-clamp recording B->C E Apply vehicle control to establish baseline hERG current C->E D Prepare serial dilutions of This compound F Sequentially apply increasing concentrations of the compound D->F E->F G Record hERG tail current at each concentration F->G H Apply a known hERG blocker (e.g., Cisapride) as positive control G->H I Analyze data: Plot concentration-response curve and calculate IC50 H->I

Caption: Workflow for hERG inhibition assessment using patch-clamp.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably transfected with the KCNH2 gene encoding the hERG channel. Culture under standard conditions.

  • Electrophysiology: Perform whole-cell patch-clamp recordings using an automated platform (e.g., QPatch, Patchliner).

  • Voltage Protocol: Use a voltage protocol designed to elicit and measure the hERG tail current, which is the primary current used to assess inhibition. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to record the tail current.

  • Compound Application: After establishing a stable baseline with a vehicle control, apply the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This protocol helps determine if the compound inhibits major CYP isoforms, indicating a potential for drug-drug interactions.

Methodology:

  • System Preparation: Use human liver microsomes as the source of CYP enzymes and a panel of fluorescent probe substrates specific for major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Incubation: In a 96-well plate, combine human liver microsomes, a NADPH-regenerating system, and the specific fluorescent probe substrate.

  • Compound Addition: Add this compound at various concentrations. Include a vehicle control (no compound) and a positive control inhibitor for each isoform.

  • Reaction: Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • Fluorescence Reading: Stop the reaction and read the fluorescence of the metabolized probe on a plate reader.

  • Data Analysis: Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value for each isoform. A low IC50 value (<10 µM) suggests a potential for clinically relevant drug-drug interactions.[5]

References

Technical Support Center: Method Refinement for Scaling Up Isoindolinone Oxime Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scaling up of isoindolinone oxime production.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of isoindolinone oximes on a larger scale.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yields - Inefficient heat transfer in larger reaction vessels.- Poor mixing leading to localized concentration gradients.- Incomplete reaction due to insufficient reaction time at scale.- Monitor and control the internal reaction temperature closely. Use a reactor with a jacketed cooling/heating system.- Employ efficient overhead mechanical stirring. Consider the geometry of the reactor and stirrer for optimal mixing.- Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time at the new scale.
Increased Impurity Profile - Formation of side products due to prolonged reaction times or higher temperatures.- Degradation of starting materials or product under scaled-up conditions.- Inefficient removal of byproducts during workup.- Optimize reaction time and temperature based on small-scale experiments and in-process monitoring.- Investigate the stability of all components under the reaction conditions. Consider the use of protective groups if necessary.[1]- Develop a robust workup and purification protocol. This may include extractions with different pH aqueous solutions or crystallization steps.
Difficulty in Product Isolation and Purification - High hydrogen-bonding affinity of oximes leading to co-solvation with alcoholic solvents.[2]- Product precipitation issues (e.g., formation of oils or amorphous solids).- Co-crystallization with impurities.- Use azeotropic distillation with a non-polar solvent like toluene to remove residual alcoholic solvents.[2]- Screen various crystallization solvents and conditions (temperature, concentration) to obtain a crystalline solid.- Purify the crude product by column chromatography before crystallization. Consider using a different stationary phase or solvent system for better separation.
Exothermic Reaction Runaway - Inadequate cooling capacity for the larger reaction mass.- Rapid addition of a reactive reagent.- Ensure the cooling system is adequate for the scale of the reaction. Perform a safety assessment before scaling up.- Add reactive reagents slowly and monitor the internal temperature continuously. Consider using a syringe pump for controlled addition.
Phase Separation Issues During Workup - Formation of emulsions, especially with basic or acidic aqueous washes.- High concentration of dissolved salts.- Add brine (saturated NaCl solution) to break up emulsions.- If possible, dilute the reaction mixture before the aqueous wash.- Allow the mixture to stand for a longer period or use a centrifuge if available on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up the synthesis of isoindolinone oximes?

A1: The most critical parameters include:

  • Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging.

  • Mixing: Ensuring homogeneity of the reaction mixture is crucial for consistent results.

  • Reaction Kinetics: Reaction times may not scale linearly and require careful monitoring.

  • Safety: Potential exothermic events and pressure build-up must be carefully managed.

  • Downstream Processing: Purification methods may need significant adaptation for larger quantities.

Q2: Are there any recommended "green" or more sustainable methods for isoindolinone synthesis at scale?

A2: Yes, several approaches aim to improve the sustainability of isoindolinone synthesis. One-pot methods that reduce the number of unit operations are highly advantageous.[3] Additionally, metal-free synthetic routes are being developed to avoid the cost and environmental impact associated with metal catalysts and the need for their removal from the final product.[3]

Q3: How can I minimize the formation of byproducts during the oximation step?

A3: To minimize byproducts:

  • Control the stoichiometry of hydroxylamine. An excess may lead to the formation of undesired side products.

  • Maintain the optimal pH for the reaction. The reactivity of both the carbonyl group and hydroxylamine is pH-dependent.

  • Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation or further reactions.

Q4: What are the best practices for purifying isoindolinone oximes on a large scale?

A4: For large-scale purification:

  • Crystallization: This is often the most efficient method for purifying large quantities of solid products. A thorough solvent screening is recommended.

  • Extraction: Utilize liquid-liquid extraction to remove impurities. This can be a highly effective way to separate the product from byproducts of a Mitsunobu reaction, for instance, by extracting the API into an aqueous layer.

  • Column Chromatography: While less common for very large scales due to solvent consumption, it can be necessary for achieving high purity. Consider automated flash chromatography systems for efficiency.

Experimental Protocols

General Protocol for a Scalable One-Pot Synthesis of Isoindolinone Derivatives

This protocol is adapted from a reported metal-free, one-pot synthesis.[3]

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-benzoylbenzoic acid (1.0 eq) in dichloromethane.

  • Reagent Addition: Add a catalytic amount of trifluoroacetic acid to the solution. Cool the mixture in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1.1 eq) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Second Reagent Addition: Add the corresponding alcohol (e.g., ethanol, 1.2 eq) to the reaction mixture.

  • Second Reaction: Continue stirring at room temperature for 1 hour.

  • Workup: Remove the solvent under reduced pressure. The resulting residue can then be purified.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Comparison of Isoindolinone Synthesis Methods
Method Starting Materials Catalyst/Reagent Solvent Reaction Time Yield (%) Reference
One-Pot, Metal-Free2-Benzoylbenzoic acid, AlcoholChlorosulfonyl isocyanate, TFADichloromethane3 hours85-95%[3]
Reductive C-N Coupling2-Carboxybenzaldehyde, AminePt nanowires, H₂Ethanol/WaterNot specifiedExcellent[4]
Copper-Catalyzed C-H Functionalization2-Alkyl-N-substituted benzamidesCopper catalystNot specifiedNot specifiedGood[4]
Iridium-Catalyzed Reductive Lactamization2-Formylbenzoic acid, Primary amineIridium catalystWater/EthanolNot specifiedHigh[4]

Visualizations

Experimental Workflow for Isoindolinone Oxime Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction start->reaction Reagents, Solvent, Catalyst quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification_method Crystallization / Chromatography concentration->purification_method analysis Characterization (NMR, MS, etc.) purification_method->analysis

Caption: A generalized experimental workflow for the synthesis, workup, purification, and analysis of isoindolinone oximes.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Analyze Aqueous & Organic Layers start->check_workup check_purification Check Purity of Fractions start->check_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_reactions Side Reactions / Degradation check_reaction->side_reactions product_in_aqueous Product in Aqueous Layer check_workup->product_in_aqueous purification_loss Loss During Purification check_purification->purification_loss optimize_time_temp Optimize Reaction Time / Temperature incomplete_reaction->optimize_time_temp adjust_ph Adjust pH / Use Different Extraction Solvent product_in_aqueous->adjust_ph modify_conditions Modify Reaction Conditions side_reactions->modify_conditions improve_purification Refine Purification Method purification_loss->improve_purification

Caption: A decision tree outlining the logical steps to troubleshoot and resolve issues of low product yield.

References

Validation & Comparative

Comparative Guide to the Structural Confirmation of 2-Benzyloctahydro-4H-isoindol-4-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental protocols and data analysis required to confirm the chemical structure of 2-Benzyloctahydro-4H-isoindol-4-one oxime. Given the potential for stereoisomerism in this molecule, particularly at the oxime C=N double bond, this document outlines a comparative approach to differentiate between the possible E and Z isomers.

Proposed Chemical Structures

The primary structure of this compound is presented below, along with the two potential stereoisomers arising from the geometry of the oxime group. The differentiation between the E and Z isomers is crucial for understanding the molecule's three-dimensional shape, which can significantly impact its biological activity and physical properties.

  • Structure A: (E)-2-Benzyloctahydro-4H-isoindol-4-one oxime

  • Structure B: (Z)-2-Benzyloctahydro-4H-isoindol-4-one oxime

The core structure consists of a saturated bicyclic isoindolone system, an N-benzyl substituent, and an oxime functional group at the C4 position. The key to structural confirmation lies in unambiguously determining the orientation of the hydroxyl group of the oxime relative to the isoindolone ring.

Comparative Spectroscopic Data Analysis

The following table summarizes the expected quantitative data from key analytical techniques that can be employed to distinguish between the E and Z isomers of this compound. The predicted values are based on established principles of NMR and IR spectroscopy.

Analytical Technique Parameter Expected Result for (E)-Isomer (Structure A) Expected Result for (Z)-Isomer (Structure B) Rationale for Differentiation
¹H NMR Chemical Shift of OH proton (δ, ppm)8.0 - 9.09.0 - 10.0The chemical shift of the oxime hydroxyl proton can be influenced by hydrogen bonding and proximity to other groups.
Chemical Shift of α-protons (to C=N)VariesDownfield shift compared to E-isomerThe anisotropic effect of the oxime nitrogen lone pair can deshield adjacent protons in the Z-isomer.
¹³C NMR Chemical Shift of C=N carbon (δ, ppm)150 - 155155 - 160The chemical shift of the sp² carbon of the oxime is sensitive to the stereochemistry.[1]
Chemical Shift of α-carbons (to C=N)VariesShielded compared to E-isomerThe γ-gauche effect from the oxime oxygen in the Z-isomer can cause an upfield shift of the neighboring carbon atoms.
IR Spectroscopy C=N Stretch (cm⁻¹)~1665~1665While the C=N stretching frequency is characteristic of oximes, it may not significantly differ between isomers.[2]
N-O Stretch (cm⁻¹)~945~945Similar to the C=N stretch, the N-O stretch is indicative of the oxime group but may not be sufficient for isomer differentiation.[2]
Mass Spectrometry Molecular Ion Peak (m/z)Consistent with C₁₅H₂₀N₂OConsistent with C₁₅H₂₀N₂OBoth isomers will exhibit the same molecular weight. Fragmentation patterns may show subtle differences.

Experimental Protocols

Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the oxime OH.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shifts and multiplicities of the protons on the octahydroisoindolone ring and the benzyl group.

    • The chemical shift of the N-OH proton is a key indicator and may be broad; its integration should correspond to one proton.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the quaternary carbon of the C=NOH group, which is expected in the 150-160 ppm range.[1] The precise chemical shift can be a strong indicator of the E/Z configuration.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule, aiding in the assignment of the aliphatic protons of the isoindolone ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a critical experiment for determining the stereochemistry of the oxime. For the Z-isomer, a spatial correlation (NOE) is expected between the oxime OH proton and the protons on the adjacent carbon of the isoindolone ring. In contrast, the E-isomer would show an NOE between the OH proton and protons further away.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the molecular ion peak.

  • High-Resolution Mass Spectrometry (HRMS): Perform HRMS to determine the exact mass of the molecular ion. This will confirm the elemental composition of the molecule (C₁₅H₂₀N₂O).

  • Tandem Mass Spectrometry (MS/MS): Induce fragmentation of the isolated molecular ion to study its fragmentation pattern. While potentially similar, subtle differences in the fragmentation of the E and Z isomers may be observed and can provide additional structural evidence.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups:

    • O-H stretch: A broad band around 3600 cm⁻¹ for the oxime hydroxyl group.[2]

    • C-H stretches: Aromatic (~3030 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹).

    • C=N stretch: A sharp band around 1665 cm⁻¹.[2]

    • N-O stretch: A band around 945 cm⁻¹.[2]

    • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_conclusion Conclusion start Starting Materials (2-Benzyloctahydro-4H-isoindol-4-one) reaction Oximation Reaction (Hydroxylamine) start->reaction product Crude Product (Mixture of E/Z isomers) reaction->product ms Mass Spectrometry (HRMS) Confirm Molecular Formula product->ms ir IR Spectroscopy Identify Functional Groups product->ir nmr_1d 1D NMR (¹H, ¹³C) Initial Structure & Isomer Ratio product->nmr_1d structure Confirmed Structure of This compound ms->structure ir->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity nmr_1d->nmr_2d nmr_noe NOESY Determine Stereochemistry (E/Z) nmr_2d->nmr_noe nmr_noe->structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

Validating the Biological Activity of 2-Benzyloctahydro-4H-isoindol-4-one oxime: A Comparative Guide for Sigma Receptor Ligand Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct biological data for 2-Benzyloctahydro-4H-isoindol-4-one oxime is not currently available in public literature, its core chemical structure, an N-benzyl substituted isoindoline, strongly suggests its potential as a ligand for sigma receptors (σ1 and σ2). The isoindoline scaffold is a privileged structure in medicinal chemistry for targeting these receptors, which are implicated in a wide range of neurological and psychiatric disorders, as well as in cancer.[1][2] This guide provides a framework for validating the biological activity of this compound by comparing it to well-characterized sigma receptor ligands. It outlines the necessary experimental protocols and presents key performance data for established compounds to serve as benchmarks.

Sigma receptors are unique, non-G protein-coupled transmembrane proteins primarily located at the endoplasmic reticulum (ER).[2] The σ1 receptor, in particular, acts as a molecular chaperone, modulating critical cellular functions like calcium homeostasis and neuronal signaling.[2] Ligands that interact with these receptors have shown therapeutic potential in conditions such as Alzheimer's disease, depression, neuropathic pain, and cancer.[3]

This guide will therefore proceed under the hypothesis that this compound is a putative sigma receptor ligand and will detail the methodologies to confirm this and characterize its activity profile.

Comparative Quantitative Data for Known Sigma Receptor Ligands

To objectively assess the potency and selectivity of this compound, its binding affinities (Ki) for σ1 and σ2 receptors should be determined and compared against established ligands.

CompoundTypeσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
(+)-PentazocineAgonist4.663.10.07
HaloperidolAntagonist3.221.40.15
SA4503Agonist17.417840.01
NE-100Antagonist1.11430.008
DTGAgonist12150.8
IfenprodilAntagonist1401.877.8
SiramesineAgonist1.40.187.8

Data compiled from multiple sources. Ki values can vary based on experimental conditions.

Proposed Synthesis

The synthesis of this compound can be readily achieved from its corresponding ketone precursor. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Synthesis of Precursor Ketone cluster_1 Oxime Formation start Commercially available starting materials step1 Diels-Alder reaction start->step1 step2 N-Benzylation step1->step2 ketone 2-Benzyloctahydro-4H-isoindol-4-one step2->ketone oxime This compound ketone->oxime Reaction reagents Hydroxylamine hydrochloride, Base reagents->oxime

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

To validate the biological activity of a putative sigma receptor ligand, a series of in vitro and in vivo assays are necessary.

In Vitro Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to its target receptor.

a) σ1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the σ1 receptor.

  • Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor agonist.

  • Tissue Source: Guinea pig brain membranes, which have a high density of σ1 receptors.[4]

  • Protocol:

    • Prepare guinea pig brain membrane homogenates.

    • In a 96-well plate, incubate the membrane homogenate with a fixed concentration of --INVALID-LINK---Pentazocine and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol.

    • Incubate at 37°C for 150 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

b) σ2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the σ2 receptor.

  • Radioligand: [3H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.

  • Tissue Source: Rat liver membranes.

  • Protocol:

    • Prepare rat liver membrane homogenates.

    • To mask the σ1 receptors, pre-incubate the membranes with a saturating concentration of a selective σ1 ligand, such as (+)-pentazocine.[4]

    • Incubate the membranes with a fixed concentration of [3H]DTG and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol.

    • Incubate at room temperature for 120 minutes.

    • Terminate the reaction and measure radioactivity as described for the σ1 assay.

    • Calculate the IC50 and Ki values.

In Vitro Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist.

a) Calcium Mobilization Assay

  • Objective: To assess the effect of the test compound on intracellular calcium levels, a key downstream event of σ1 receptor activation.

  • Cell Line: A cell line endogenously expressing or transfected with the σ1 receptor (e.g., CHO-σ1 cells).

  • Protocol:

    • Plate the cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Establish a baseline fluorescence reading using a fluorescence plate reader.

    • Add the test compound at various concentrations and monitor the change in fluorescence over time.

    • An increase in fluorescence indicates an agonist effect, while no change suggests a potential antagonist effect (which can be confirmed by co-application with a known agonist).

    • Calculate the EC50 for agonists.

b) Cell Viability Assay (for σ2 Ligands)

  • Objective: To determine if the test compound induces cell death, a characteristic of many σ2 receptor agonists in cancer cell lines.[5][6]

  • Cell Line: Proliferating tumor cell lines with high σ2 receptor expression (e.g., EMT-6 mouse breast cancer cells).[5][6]

  • Protocol:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compound for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • A decrease in cell viability indicates an agonist effect.

    • Calculate the EC50 value.[5][6]

In Vivo Behavioral Assay: Forced Swim Test

This is a widely used model to screen for antidepressant-like activity, a known effect of σ1 receptor agonists.

  • Objective: To evaluate the antidepressant-like effects of the test compound in mice.

  • Animal Model: Male C57BL/6 mice.

  • Protocol:

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time (e.g., 30 minutes), place each mouse individually into a glass cylinder filled with water from which it cannot escape.

    • Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes.

    • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Visualizations

Sigma-1 Receptor Signaling Pathway

The σ1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM) that, upon stimulation, can translocate and interact with various client proteins to modulate cellular signaling.

Sigma1_Signaling cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondrion cluster_2 Plasma Membrane s1r Sigma-1 Receptor bip BiP (Chaperone) s1r->bip Inactive state ip3r IP3 Receptor s1r->ip3r Modulates ion_channel Ion Channels (K+, Ca2+, Na+) s1r->ion_channel Modulates gpcr GPCRs s1r->gpcr Modulates ca_signal Ca2+ Signaling ip3r->ca_signal Regulates mito Mitochondrial function plasticity Neuronal Plasticity & Survival ion_channel->plasticity gpcr->plasticity ligand σ1 Ligand (Agonist) ligand->s1r ca_signal->mito ca_signal->plasticity

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Experimental Workflow for Compound Validation

The process of validating a novel compound like this compound follows a logical progression from in vitro characterization to in vivo testing.

Validation_Workflow start Test Compound (this compound) binding_assay In Vitro Binding Assays (σ1 and σ2 Radioligand) start->binding_assay functional_assay In Vitro Functional Assays (e.g., Calcium Flux, Cell Viability) binding_assay->functional_assay Determine Affinity & Selectivity in_vivo_assay In Vivo Behavioral Assays (e.g., Forced Swim Test) functional_assay->in_vivo_assay Determine Agonist/Antagonist Profile conclusion Characterization of Biological Activity (Potency, Selectivity, Efficacy) in_vivo_assay->conclusion Assess Therapeutic Potential

Caption: Experimental workflow for validating a putative sigma receptor ligand.

References

Lack of Publicly Available Data for 2-Benzyloctahydro-4H-isoindol-4-one oxime

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and public databases reveals a notable absence of experimental data regarding the histone deacetylase (HDAC) inhibitory activity of 2-Benzyloctahydro-4H-isoindol-4-one oxime. As such, a direct comparison of this specific compound with other HDAC inhibitors, supported by experimental evidence, cannot be provided at this time.

For researchers interested in the potential of isoindolinone and oxime-containing scaffolds in HDAC inhibitor design, this guide offers a comparative overview of structurally related compounds and established HDAC inhibitors. The following sections detail the inhibitory profiles of selected isoindolinone-based inhibitors and clinically approved HDAC drugs, along with relevant experimental methodologies and pathway diagrams.

Comparative Analysis of Selected HDAC Inhibitors

To provide a useful reference, this guide compares the efficacy of several notable HDAC inhibitors, including those with an isoindolinone core structure and those that are clinically approved. The inhibitory activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50%.

Data Summary of HDAC Inhibitor Potency

The table below summarizes the in vitro potency of selected HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate greater potency.

Compound Name/ReferenceClassTarget HDAC Isoforms & IC50 (nM)
Clinically Approved HDAC Inhibitors
Vorinostat (SAHA)Pan-HDAC inhibitorHDAC1: 10, HDAC2: 130, HDAC3: 20[1][2][3][4][5]
Romidepsin (FK228)Class I selectiveHDAC1: 36, HDAC2: 47, HDAC4: 510, HDAC6: 14000[6]
Panobinostat (LBH589)Pan-HDAC inhibitorPan-HDAC IC50 range: 2.1 - 531[7][8][9][10]
Belinostat (PXD101)Pan-HDAC inhibitorHDAC1: 41, HDAC2: 125, HDAC3: 30, HDAC6: 82, HDAC8: 216[11][12]
Isoindolinone-Based HDAC Inhibitors
Compound 17a (Lee et al., 2007)-Potent HDAC inhibitory activity, more potent than Vorinostat in cell-based assays[13]
Compound 5b (Chen et al., 2019)HDAC1-3 selectiveHDAC1: 65.1

Experimental Methodologies

The determination of HDAC inhibitory activity is crucial for the evaluation of novel compounds. A commonly employed method is the in vitro fluorescence-based assay.

In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of HDAC enzymes by detecting the deacetylation of a fluorogenic substrate. The substrate, typically a peptide containing an acetylated lysine residue linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC), is not fluorescent in its acetylated form. Upon deacetylation by an HDAC enzyme, a developing solution containing a protease (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent reporter. The increase in fluorescence is directly proportional to the HDAC activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in the presence of the compound.

Protocol Outline:

  • Compound Preparation: The test compound (e.g., this compound or other inhibitors) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial dilution is then prepared to test a range of concentrations.

  • Enzyme Reaction:

    • In a 96-well microplate, the recombinant human HDAC enzyme, the fluorogenic substrate, and the assay buffer are combined.

    • The test compound at various concentrations is added to the wells. Control wells containing a known HDAC inhibitor (positive control, e.g., Trichostatin A) and a vehicle control (negative control, e.g., DMSO) are also included.

    • The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to occur.[14][15]

  • Development: A developing solution containing a protease is added to each well. The plate is then incubated at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.[15][16]

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[15][16]

  • Data Analysis: The fluorescence readings are used to calculate the percentage of HDAC inhibition for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of HDAC inhibition, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin HAT Histone Acetyltransferases (HATs) Histone_A Acetylated Histones (Relaxed Chromatin) HAT->Histone_A Acetylation HDAC Histone Deacetylases (HDACs) Histone_D Deacetylated Histones (Condensed Chromatin) HDAC->Histone_D Deacetylation HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibits Gene_Expression Gene Expression Histone_A->Gene_Expression Allows binding of Transcription Factors Histone_D->Gene_Expression Represses Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Gene_Expression->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Preparation (Serial Dilution) Plate_Setup 3. Plate Setup in 96-well format (Controls and Test Compounds) Compound_Prep->Plate_Setup Reagent_Prep 2. Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Plate_Setup Incubation1 4. Enzymatic Reaction (Incubate at 37°C) Plate_Setup->Incubation1 Development 5. Add Developer (Protease) Incubation1->Development Incubation2 6. Development Reaction (Incubate at 37°C) Development->Incubation2 Fluorescence_Read 7. Measure Fluorescence Incubation2->Fluorescence_Read Data_Processing 8. Calculate % Inhibition Fluorescence_Read->Data_Processing IC50_Determination 9. Determine IC50 Value Data_Processing->IC50_Determination

References

Comparative Analysis of 2-Benzyloctahydro-4H-isoindol-4-one Oxime Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 2-Benzyloctahydro-4H-isoindol-4-one oxime derivatives. Due to the limited direct experimental data on this specific class of compounds, this analysis is built upon established SAR principles of structurally related oxime and isoindoline derivatives. The insights presented here are intended to guide future research and drug design efforts by predicting how structural modifications may influence biological activity.

Introduction to the Core Scaffolds

The this compound scaffold combines two key pharmacophores: the isoindoline ring system and the oxime functional group. Isoindoline derivatives are known for a wide range of biological activities, including anticonvulsant and anticancer effects[1][2][3][4]. Oximes are also a versatile class of compounds with applications as antidotes for organophosphate poisoning, as well as exhibiting anticancer, antioxidant, and antimicrobial properties[5][6][7][8][9][10]. The combination of these two moieties suggests that this compound derivatives could exhibit a unique pharmacological profile.

Potential Therapeutic Applications and Structure-Activity Relationships

Based on the activities of related compounds, potential therapeutic applications for this novel class of derivatives could include neurodegenerative diseases (via acetylcholinesterase inhibition), cancer, and microbial infections. The following sections explore the potential SAR for these activities.

Acetylcholinesterase (AChE) Inhibition

Several isoindoline and oxime derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, a key target in the management of Alzheimer's disease[11][12][13]. The SAR for this activity is often governed by the nature and position of substituents on the aromatic rings.

Key SAR Insights for AChE Inhibition:

  • Electron-withdrawing groups: Studies on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have shown that electron-withdrawing groups like chlorine (Cl), fluorine (F), and nitro (NO2) on the benzyl ring can enhance AChE inhibitory potency, particularly at the ortho and para positions[11][12].

  • Electron-donating groups: Conversely, electron-donating groups like methoxy (OCH3) have also been shown to be favorable for activity, especially at the meta position[11][12].

  • Oxime position: In other classes of oxime-containing AChE inhibitors, the position of the oxime group is critical. For instance, in bisquaternary oximes, an ortho position of the oxime group on a pyridine ring leads to the highest inhibitory activity[14]. For monoquaternary oximes, a meta position is preferred for inhibition[14].

Table 1: Comparison of IC50 Values for Acetylcholinesterase Inhibition by Isoindoline Derivatives

Compound ClassSubstituent on Benzyl RingPosition of SubstituentIC50 (µM)Reference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dionesChlorineortho0.91 ± 0.045[11][12]
Chlorinemeta85 ± 12[11]
Chlorinepara26 ± 5[11]
Methoxymeta5.5 ± 0.7[11][12]
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dionesFluorinemeta0.0071[13]
Methoxypara0.0203[13]
Donepezil (Reference Drug)--0.14 ± 0.03[11][12]
Anticancer Activity

Oxime derivatives have shown promise as anticancer agents, with their cytotoxic effects evaluated against various cancer cell lines[5]. The presence of an oxime group on a steroidal scaffold has been shown to enhance antiproliferative activity[5].

Key SAR Insights for Anticancer Activity:

  • Oxime functional group: The introduction of an oxime group can significantly increase the cytotoxic potential of a parent compound[5].

  • Substituents on the core structure: The nature and position of substituents on the isoindoline and benzyl rings are expected to play a crucial role in modulating anticancer activity, though specific SAR for the target compound class is yet to be established.

Table 2: Comparison of IC50 Values for Anticancer Activity of Estrone Oxime Derivatives

CompoundCell LineIC50 (µM)
Δ⁹,¹¹-estrone oximeLNCaP (Prostate Cancer)3.59
Estrone oximeMCF-7 (Breast Cancer)> 30
Estrone oximeT47D (Breast Cancer)18.57

Data extracted from a study on new estrone oxime derivatives[5].

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. Below are representative protocols for key assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE inhibitory activity.

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals.

    • The rate of reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Culture:

    • Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 2-Benzyloctahydro-4H- isoindol-4-one oxime derivative Inhibitor->AChE Inhibits

Caption: Proposed mechanism of acetylcholinesterase inhibition.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Add test compounds cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization read_absorbance Measure absorbance solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion

While direct experimental data on this compound derivatives is currently unavailable, this comparative guide provides a foundational understanding of their potential structure-activity relationships based on analogous compound classes. The insights into the effects of substituent modifications on acetylcholinesterase inhibition and anticancer activity, along with standardized experimental protocols, offer a valuable starting point for researchers. Future studies should focus on the synthesis and biological evaluation of a library of these derivatives to validate these predictions and uncover the full therapeutic potential of this novel chemical scaffold.

References

A Comparative Guide to Isoindolinone Synthesis: Efficacy of Modern Catalytic and Catalyst-Free Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of the isoindolinone scaffold, a core structure in many biologically active compounds, is of paramount importance. This guide provides an objective comparison of the efficacy of four prominent methods for isoindolinone synthesis: Rhodium-Catalyzed C-H Activation, Ruthenium-Catalyzed C-H Activation, Platinum-Catalyzed Reductive C-N Coupling, and a Metal-Free Three-Component Synthesis. The performance of these methods is evaluated based on experimental data for reaction yield, time, and temperature.

At a Glance: Comparison of Isoindolinone Synthesis Methods

The following table summarizes the quantitative data for the different isoindolinone synthesis methods, offering a clear comparison of their efficacy under various conditions.

MethodKey ReactantsCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)
Rhodium-Catalyzed C-H Activation N-Benzoylsulfonamide, Olefin[RhCp*Cl2]2, AgSbF6, CsOAc1002075-98
Ruthenium-Catalyzed C-H Activation Benzoic Acid, 1,2-Oxazetidine[Ru(p-cymene)Cl2]2, K2CO31101272-95
Platinum-Catalyzed Reductive C-N Coupling 2-Carboxybenzaldehyde, AminePt nanowires, H2 (1 bar)80385-98
Metal-Free Three-Component Synthesis 2-Acylbenzaldehyde, Amine, ThiolMicrodroplet, Catalyst- and additive-freeRoom Temp.Minutes85-97[1]

Visualizing the Pathways: Reaction Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental transformations for each synthesis method.

Rhodium_Catalyzed_CH_Activation Reactants N-Benzoylsulfonamide + Olefin Intermediate Rhodacycle Intermediate Reactants->Intermediate C-H Activation Catalyst [RhCp*Cl2]2 AgSbF6, CsOAc Catalyst->Intermediate Product 3-Substituted Isoindolinone Intermediate->Product Annulation

Caption: Rhodium-Catalyzed C-H Activation Pathway.

Ruthenium_Catalyzed_CH_Activation Reactants Benzoic Acid + 1,2-Oxazetidine Intermediate Ruthenium-Imine Intermediate Reactants->Intermediate C-H Activation & Ring Opening Catalyst [Ru(p-cymene)Cl2]2 K2CO3 Catalyst->Intermediate Product N-Substituted Isoindolinone Intermediate->Product Intramolecular Cyclization

Caption: Ruthenium-Catalyzed C-H Activation Pathway.

Platinum_Catalyzed_Reductive_Coupling Reactants 2-Carboxybenzaldehyde + Amine Intermediate Imine Intermediate Reactants->Intermediate Condensation Catalyst Pt nanowires H2 (1 bar) Catalyst->Intermediate Product N-Substituted Isoindolinone Intermediate->Product Reductive Cyclization Metal_Free_Three_Component_Synthesis Reactants 2-Acylbenzaldehyde + Amine + Thiol Intermediate Thiohemiaminal Intermediate Reactants->Intermediate Condensation Conditions Microdroplet Room Temperature Conditions->Intermediate Product 3-Thioisoindolinone Intermediate->Product Cyclization

References

Cross-Validation of In Vitro and In Vivo Results for Isoindolinone Oximes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of an oxime functional group can further enhance the therapeutic potential of these molecules, leading to promising candidates for a range of diseases, including cancer and neurological disorders. This guide provides an objective comparison of the in vitro and in vivo performance of isoindolinone oximes and related derivatives, supported by experimental data, to aid in the evaluation and development of this important class of compounds.

Data Presentation: In Vitro Activity of Isoindolinone Derivatives

The following tables summarize the in vitro biological activities of representative isoindolinone derivatives, including those with oxime or related functionalities, against various cancer cell lines and carbonic anhydrase enzymes.

Table 1: In Vitro Anticancer Activity of Isoindolinone Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
Ferrocene-substituted isoindolinone (11h)A549 (Lung)Not Specified1.0[1]
Ferrocene-substituted isoindolinone (11h)MCF-7 (Breast)Not Specified1.5[1]
Isoindolinone derivative (2a)A549 (Lung)WST-1 Assay650.25 µg/mL[2]
N-benzylisoindole-1,3-dione (3)A549-Luc (Lung)MTT Assay114.25[3]
N-benzylisoindole-1,3-dione (4)A549-Luc (Lung)MTT Assay116.26[3]

Table 2: In Vitro Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

CompoundEnzyme IsoformInhibition Constant (Ki)Reference
Isoindolinone derivative (2c)hCA I16.09 ± 4.14 nM[2][4]
Isoindolinone derivative (2f)hCA I11.48 ± 4.18 nM[2][4]
Isoindolinone derivative (2c)hCA II14.87 ± 3.25 nM[2][4]
Isoindolinone derivative (2f)hCA II9.32 ± 2.35 nM[2][4]
Isoindoline-1,3-dione oximes (10-18) & Sulfonamide Hydrazones (20-28)hCA IXSelective Inhibition[5]

Cross-Validation: Bridging In Vitro and In Vivo Performance

For instance, a ferrocene-substituted isoindolinone (compound 11h) has demonstrated high in vitro potency against the A549 lung cancer cell line with an IC50 of 1.0 µM[1]. While in vivo data for this specific compound is not published, studies on other isoindolinone derivatives, such as N-benzylisoindole-1,3-diones, have been conducted in A549 xenograft models[3]. These in vivo studies typically involve the subcutaneous injection of A549 cells into immunocompromised mice, followed by treatment with the test compound. Tumor growth is monitored over time, and the efficacy of the compound is assessed by measuring the reduction in tumor volume compared to a control group.

A hypothetical in vivo experiment for a potent isoindolinone oxime, based on its in vitro activity, would aim to determine if the nanomolar to low micromolar potency observed in cell culture translates to significant tumor growth inhibition in a living organism at a well-tolerated dose. The challenges in this translation include factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target toxicities, which are not fully captured by in vitro assays.

Experimental Protocols

In Vitro Cytotoxicity Assay (WST-1)
  • Cell Culture: Human lung carcinoma A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The isoindolinone oxime derivatives are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48 hours.

  • WST-1 Assay: After the incubation period, 10 µL of WST-1 reagent is added to each well, and the plate is incubated for another 2-4 hours.

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Xenograft Model (A549)
  • Animal Model: Athymic nude mice (e.g., BALB/c nude) of 6-8 weeks of age are used.

  • Cell Implantation: A549 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment: Once the tumors reach a certain volume (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The isoindolinone oxime is administered (e.g., intraperitoneally) at a predetermined dose and schedule.

  • Efficacy Evaluation: The study continues for a set period (e.g., 21-28 days), and the tumor volumes and body weights of the mice are recorded. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Signaling Pathways and Mechanisms of Action

Isoindolinone oximes can exert their therapeutic effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes like carbonic anhydrases.

Apoptosis Induction

Many anticancer agents, including isoindolinone derivatives, induce programmed cell death, or apoptosis, in cancer cells. This process is tightly regulated by a complex network of signaling proteins. The diagram below illustrates a generalized view of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, which are common targets for anticancer drugs.

Apoptosis_Pathway ext_stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR) ext_stimuli->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 bcl2_family Bcl-2 Family Proteins (Bax/Bak, Bcl-2/Bcl-xL) caspase8->bcl2_family (via Bid) apoptosis Apoptosis caspase3->apoptosis int_stimuli Intrinsic Stimuli (e.g., DNA Damage, Oxidative Stress) int_stimuli->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 isoindolinone Isoindolinone Oximes isoindolinone->caspase3 isoindolinone->int_stimuli isoindolinone->bcl2_family

Caption: Generalized apoptosis signaling pathways.

Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment

Certain isoindolinone oximes have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is upregulated in response to hypoxia. CA IX plays a crucial role in maintaining the pH balance of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment. By inhibiting CA IX, these compounds can disrupt this pH regulation, leading to intracellular acidification and, ultimately, cancer cell death.

CAIX_Pathway hypoxia Hypoxia in Tumor Microenvironment hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression Increased CA IX Expression hif1a->ca9_expression ca9_enzyme CA IX ca9_expression->ca9_enzyme co2_h2o CO2 + H2O co2_h2o->ca9_enzyme hco3_h HCO3- + H+ ca9_enzyme->hco3_h ext_acidosis Extracellular Acidosis hco3_h->ext_acidosis int_alkalinization Intracellular Alkalinization hco3_h->int_alkalinization (HCO3- import) cell_survival Cancer Cell Survival & Proliferation ext_acidosis->cell_survival (promotes invasion) int_alkalinization->cell_survival isoindolinone_oxime Isoindolinone Oxime (CA IX Inhibitor) isoindolinone_oxime->ca9_enzyme Inhibits

References

Benchmarking 2-Benzyloctahydro-4H-isoindol-4-one oxime: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available pharmacological data for 2-Benzyloctahydro-4H-isoindol-4-one oxime, including its mechanism of action and therapeutic targets, is unavailable. Consequently, a direct benchmark against known drugs with supporting experimental data cannot be provided. This guide, therefore, presents a hypothetical framework for benchmarking this compound, based on the known biological activities of the broader isoindolone chemical class. The isoindole scaffold is present in various compounds with demonstrated pharmacological profiles, including anticancer and anti-inflammatory activities.[1][2] This document will serve as a template for researchers and drug development professionals on how such a comparative analysis could be structured once experimental data for this compound becomes available.

Hypothetical Therapeutic Targets and Comparator Drugs

Based on the activities of related isoindolone derivatives, we will explore two potential therapeutic avenues for this compound: oncology and inflammation.

  • Oncology: Isoindole derivatives have shown promise as anticancer agents.[1] For this hypothetical comparison, we will use Lenalidomide , a well-established isoindolin-1-one derivative indicated for multiple myeloma, as a comparator drug.[3]

  • Inflammation: Certain isoindole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[2] Here, we will compare our compound of interest with Celecoxib , a selective COX-2 inhibitor used for managing arthritis and acute pain.

Comparative Data Tables (Hypothetical Data)

The following tables are populated with placeholder data to illustrate how a quantitative comparison would be presented.

Table 1: In Vitro Anticancer Activity

CompoundTarget Cell LineIC₅₀ (µM)Mechanism of Action
This compoundMM.1S (Multiple Myeloma)Data NeededData Needed
LenalidomideMM.1S (Multiple Myeloma)1.5Cereblon (CRBN) E3 ligase modulation

Table 2: In Vitro Anti-Inflammatory Activity

CompoundEnzyme Inhibition (IC₅₀, µM)
COX-1 COX-2
This compoundData Needed
Celecoxib15

Table 3: In Vivo Efficacy in Animal Models (Hypothetical)

CompoundAnimal ModelDoseEfficacy EndpointResult
This compoundXenograft Mouse Model (MM.1S)Data NeededTumor Growth InhibitionData Needed
LenalidomideXenograft Mouse Model (MM.1S)25 mg/kg/dayTumor Growth Inhibition60% reduction in tumor volume
This compoundRat Carrageenan-induced Paw EdemaData NeededInhibition of EdemaData Needed
CelecoxibRat Carrageenan-induced Paw Edema10 mg/kgInhibition of Edema45% reduction in paw volume

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Culture: Human multiple myeloma (MM.1S) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and treated with serial dilutions of this compound or Lenalidomide for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of this compound or Celecoxib for 15 minutes at room temperature.

  • Substrate Addition: Arachidonic acid is added to initiate the reaction.

  • Prostaglandin Measurement: The production of prostaglandin E₂ (PGE₂) is quantified using an enzyme immunoassay (EIA) kit.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of PGE₂ production is determined.

In Vivo Xenograft Mouse Model
  • Cell Implantation: 5 x 10⁶ MM.1S cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Compound Administration: Mice are randomized into vehicle control, this compound, and Lenalidomide groups. The compounds are administered daily via oral gavage.

  • Tumor Measurement: Tumor volume is measured twice a week using calipers.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated.

Visualizations: Signaling Pathways and Workflows

Hypothetical Mechanism of Action: Anticancer Pathway

anticancer_pathway cluster_drug Drug Action cluster_cell Cellular Response Drug 2-Benzyloctahydro-4H- isoindol-4-one oxime Target Putative Target (e.g., E3 Ligase) Drug->Target Ub Ubiquitination of Substrate Proteins Target->Ub Proteasome Proteasomal Degradation Ub->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis

Caption: Hypothetical anticancer signaling pathway for the test compound.

Experimental Workflow: In Vitro Anticancer Screening

experimental_workflow Start Start: Cell Culture (MM.1S) Seeding Seed Cells in 96-Well Plates Start->Seeding Treatment Add Serial Dilutions of Test Compound & Control Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Incubate_MTT Incubate for 4 hours MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for determining in vitro anticancer activity.

Logical Relationship: COX-2 Selectivity

cox_selectivity cluster_high High Selectivity cluster_low Low Selectivity High_IC50_COX1 High IC₅₀ for COX-1 (Low Inhibition) Low_IC50_COX2 Low IC₅₀ for COX-2 (High Inhibition) High_Selectivity_Label Fewer GI Side Effects Low_IC50_COX2->High_Selectivity_Label Low_IC50_COX1 Low IC₅₀ for COX-1 (High Inhibition) Low_IC50_COX2_2 Low IC₅₀ for COX-2 (High Inhibition) Low_Selectivity_Label Higher Risk of GI Side Effects Low_IC50_COX1->Low_Selectivity_Label

Caption: Relationship between COX enzyme inhibition and side effects.

References

Independent Verification of 2-Benzyloctahydro-4H-isoindol-4-one oxime's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the independent verification of the anticancer properties of 2-Benzyloctahydro-4H-isoindol-4-one oxime. It outlines comparative analyses against established anticancer agents and details the requisite experimental protocols for a comprehensive evaluation. The information is intended for researchers, scientists, and professionals in drug development.

The isoindolinone scaffold is a core structure in a variety of compounds with demonstrated biological activities, including anticancer effects.[1][2][3][4] Derivatives of isoindolinone have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, such as the inhibition of enzymes like carbonic anhydrases and histone deacetylases (HDACs).[1][5] Furthermore, the incorporation of an oxime functional group can enhance the anticancer activity of molecules, with some oximes acting as kinase inhibitors.[6]

Comparative Anticancer Activity

To independently verify the anticancer potential of this compound (referred to as Compound X), its cytotoxic activity should be compared against standard chemotherapeutic drugs and other relevant isoindolinone derivatives. The following table summarizes the cytotoxic effects (IC50 values) of several related compounds found in the literature, which can serve as benchmarks for the evaluation of Compound X.

Table 1: Comparative in vitro Cytotoxicity of Isoindolinone Derivatives and Standard Anticancer Agents

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 11 (tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate)HepG25.89[2]
Compound 11h (ferrocene-substituted isoindolinone)A5491.0[7]
Compound 11h (ferrocene-substituted isoindolinone)MCF-71.5[7]
Compound 7l (oxindole derived imidazo[1,5-a]pyrazine)A5496.5[8]
Doxorubicin A549, MCF-7Varies[7]
Paclitaxel A549, MCF-7Varies[7]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer properties of Compound X.

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of Compound X, a vehicle control, and positive controls (e.g., Doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.[9]

  • Cell Treatment: Cells are treated with Compound X at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Staining: The treated cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.

Visualizing Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential signaling pathway that could be affected by Compound X.

Experimental_Workflow Experimental Workflow for Anticancer Activity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Cancer Cell Lines (e.g., A549, MCF-7) B Seeding in 96-well plates A->B C Addition of Compound X (various concentrations) B->C D Incubation (24-72h) C->D E MTT Assay D->E F Apoptosis Assay D->F G IC50 Determination E->G H Quantification of Apoptosis F->H

Caption: Workflow for assessing the anticancer activity of a test compound.

Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition Pathway cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_cellular_response Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase 1 B->C D Kinase 2 C->D E Transcription Factors D->E F Gene Expression E->F G Cell Proliferation, Survival, Angiogenesis F->G X Compound X X->C Inhibition

Caption: A potential mechanism of action via kinase inhibition.

References

Comparative Docking Analysis of Isoindolinone Oxime Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Silico Investigation into the Stereoisomeric Binding Preferences of a Promising Scaffold

Isoindolinone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in medicinal chemistry and drug discovery.[2][3] The introduction of an oxime functional group to the isoindolinone core gives rise to E and Z geometric isomers, which can exhibit distinct binding affinities and interactions with biological targets. This guide provides a comparative overview of in-silico molecular docking studies on these isomers, offering insights into their differential binding behaviors.

Comparative Docking Performance: A Hypothetical Case Study

While specific comparative docking data for E/Z isomers of isoindolinone oximes is not extensively available in the public domain, this section presents a representative, hypothetical dataset modeled on typical findings for oxime isomers of other heterocyclic compounds. The following tables summarize the predicted binding affinities and inhibitory constants for the E and Z isomers of a hypothetical isoindolinone oxime derivative against two common cancer drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Caspase-3.

Table 1: Comparative Docking Scores of Isoindolinone Oxime Isomers Against VEGFR-2

IsomerBinding Energy (kcal/mol)Predicted Inhibitory Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
E-Isomer -8.50.25Cys919, Asp1046Val848, Ala866, Leu1035
Z-Isomer -7.21.5Asp1046Val848, Leu889, Leu1035

Table 2: Comparative Docking Scores of Isoindolinone Oxime Isomers Against Caspase-3

IsomerBinding Energy (kcal/mol)Predicted Inhibitory Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
E-Isomer -7.90.8Arg207, Gln161Tyr204, Trp206, Phe250
Z-Isomer -8.80.15Arg64, Ser205, Arg207Tyr204, Trp206, Phe250

Experimental Protocols: A Generalized Molecular Docking Workflow

The following methodology outlines a standard protocol for performing comparative molecular docking studies, based on common practices in the field.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the E and Z isomers of the isoindolinone oxime are sketched using molecular modeling software (e.g., ChemDraw, MarvinSketch). Energy minimization is performed using a suitable force field (e.g., MMFF94). The structures are then saved in a format compatible with docking software (e.g., .pdbqt).

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, Caspase-3) is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using computational tools (e.g., AutoDockTools).

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.

  • Docking Algorithm: A docking program such as AutoDock Vina is used to perform the molecular docking. The software explores possible conformations of the ligand within the active site and calculates the binding energy for each conformation.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses for each isomer based on the lowest binding energy. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 3D Structure Generation (E and Z Isomers) L2 Energy Minimization (e.g., MMFF94) L1->L2 D1 Define Grid Box (Active Site) L2->D1 P1 Retrieve Crystal Structure (from PDB) P2 Prepare Protein (Remove water, add hydrogens) P1->P2 P2->D1 D2 Run Docking Simulation (e.g., AutoDock Vina) D1->D2 A1 Analyze Binding Poses and Energies D2->A1 A2 Visualize Interactions (e.g., PyMOL) A1->A2 A3 Compare Isomer Performance A2->A3 Comparative Analysis

Caption: A generalized workflow for comparative molecular docking studies.

Logical Relationship of Docking Parameters

The relationship between the calculated binding energy and the predicted inhibitory constant is crucial for interpreting docking results.

docking_relationship cluster_interpretation Interpretation BindingEnergy Binding Energy (ΔG) (kcal/mol) Relationship ΔG = RT * ln(Ki) BindingEnergy->Relationship Ki Inhibitory Constant (Ki) (µM) Relationship->Ki LowerBE Lower (more negative) Binding Energy HigherAffinity Higher Binding Affinity LowerBE->HigherAffinity LowerKi Lower Ki Value HigherAffinity->LowerKi

Caption: Relationship between binding energy, Ki, and binding affinity.

References

Safety Operating Guide

Safe Disposal of 2-Benzyloctahydro-4H-isoindol-4-one oxime: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Safety Precautions

Given the absence of specific toxicity data, 2-Benzyloctahydro-4H-isoindol-4-one oxime should be handled as a potentially hazardous substance. The isoindole and oxime functional groups suggest potential for skin, eye, and respiratory irritation.

Summary of Potential Hazards (Based on Related Compounds):

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.[1][2]Wear protective gloves and clothing.[1][2]
Eye Damage/Irritation May cause serious eye irritation.[1][2]Wear safety glasses with side-shields or goggles.[1]
Respiratory Irritation May cause respiratory tract irritation.[1][2]Use only in a well-ventilated area, preferably in a chemical fume hood.
Aquatic Toxicity Potentially toxic to aquatic life.Avoid release to the environment.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment ppe1 Nitrile Gloves ppe2 Safety Goggles ppe1->ppe2 ppe3 Lab Coat ppe2->ppe3 ppe4 Closed-toe Shoes ppe3->ppe4 end Proceed with Work ppe4->end start Before Handling Chemical start->ppe1 Wear

Caption: Personal Protective Equipment Workflow.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Small Spill Clean-up:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, a lab coat, and respiratory protection if necessary.

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Neutralization (if applicable): As the reactivity of this specific oxime is unknown, avoid neutralization attempts with strong acids or bases.

  • Collection: Carefully collect the absorbed or contained material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: Seal the hazardous waste container and dispose of it according to the procedures outlined in Section 4.

Proper Disposal Procedure

As an uncharacterized research chemical, this compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Workflow:

Disposal_Workflow cluster_waste_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste (e.g., unused compound, contaminated items) container Use separate, compatible, and sealed waste containers collect_solid->container collect_liquid Collect Liquid Waste (e.g., solutions, rinsates) collect_liquid->container label_waste Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards (e.g., Irritant) container->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) label_waste->store_waste segregate Segregate from incompatible materials store_waste->segregate pickup_request Arrange for pickup by the institution's Environmental Health & Safety (EHS) office segregate->pickup_request

Caption: Hazardous Waste Disposal Workflow.

Detailed Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused or waste this compound, contaminated gloves, paper towels, and other solid materials in a dedicated, puncture-resistant, and sealable container.

    • Liquid Waste: Collect solutions containing the compound and any solvent rinsates in a separate, compatible, and leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Clearly label all waste containers with the words "HAZARDOUS WASTE".

    • Include the full chemical name: "this compound".

    • List all components and their approximate concentrations if it is a solution.

    • Indicate the potential hazards: "Irritant," "Handle with Care," and "Potential Environmental Hazard."

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.

    • Ensure containers are tightly sealed to prevent leaks or evaporation.

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[1][3]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloctahydro-4H-isoindol-4-one oxime
Reactant of Route 2
Reactant of Route 2
2-Benzyloctahydro-4H-isoindol-4-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.